[1][2] Part 1: Executive Summary & Chemical Identity 5-Bromo-2-(pentyloxy)benzaldehyde (CAS: 861408-96-0) is a bifunctional aromatic building block characterized by an electrophilic aldehyde motif, a nucleophilic-directi...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Part 1: Executive Summary & Chemical Identity
5-Bromo-2-(pentyloxy)benzaldehyde (CAS: 861408-96-0) is a bifunctional aromatic building block characterized by an electrophilic aldehyde motif, a nucleophilic-directing alkoxy chain, and a reactive aryl bromide handle. This compound serves as a critical intermediate in the synthesis of metallomesogens (liquid crystals) , Schiff base ligands for catalysis, and pharmaceutical pharmacophores targeting anti-inflammatory and antitumor pathways.
Its structural duality—combining a lipophilic pentyl tail with a rigid, polarizable benzene core—makes it an ideal candidate for tuning solubility and phase behavior in materials science applications.
Chemical Datasheet
Property
Specification
CAS Number
861408-96-0
IUPAC Name
5-Bromo-2-(pentyloxy)benzaldehyde
Molecular Formula
C₁₂H₁₅BrO₂
Molecular Weight
271.15 g/mol
SMILES
O=CC1=CC(Br)=CC=C1OCCCCC
Appearance
Pale yellow to white crystalline solid (low melting)
Solubility
Soluble in DCM, CHCl₃, THF, Ethyl Acetate; Insoluble in Water
The most robust and scalable route to 5-Bromo-2-(pentyloxy)benzaldehyde is the O-alkylation of 5-bromosalicylaldehyde . This method is preferred over direct bromination of 2-(pentyloxy)benzaldehyde due to the high regioselectivity required; direct bromination often yields mixtures of 3- and 5-bromo isomers.
Mechanistic Insight
The reaction proceeds via an S_N2 mechanism . The phenoxide anion, generated in situ by a weak base (K₂CO₃), attacks the primary alkyl halide (1-bromopentane). The choice of solvent is critical: polar aprotic solvents like DMF or acetonitrile accelerate the reaction by solvating the potassium cation, leaving the phenoxide "naked" and more nucleophilic.
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile
Procedure:
Activation: Charge a round-bottom flask with 5-bromo-2-hydroxybenzaldehyde and anhydrous K₂CO₃ in DMF. Stir at room temperature for 30 minutes to ensure complete deprotonation (formation of the phenoxide).
Alkylation: Add 1-bromopentane dropwise. Add catalytic KI.
Heating: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (lower R_f) should disappear.
Workup: Quench with ice water. The product will precipitate or form an oil. Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine.
Purification: Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.
Experimental Workflow Diagram
Caption: Optimized Williamson ether synthesis workflow for high-purity isolation.
Part 3: Reactivity & Functionalization
This compound is a "divergent intermediate." The bromine atom allows for cross-coupling, while the aldehyde allows for condensation reactions.
Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
The aryl bromide at the C-5 position is highly reactive towards Pd-catalyzed cross-coupling. This is the primary route for synthesizing biaryl liquid crystals .
Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
Base: Na₂CO₃ or K₃PO₄.
Solvent: Toluene/Ethanol/Water or DME/Water.
Outcome: Substitution of Br with Aryl groups, extending the rigid core (mesogen).
Schiff Base Condensation (C=N Bond Formation)
Reaction with primary amines or hydrazides yields Schiff bases (imines). These derivatives are extensively used as ligands for transition metals (Cu, Ni, Zn) to form biologically active complexes (antibacterial/antitumor).
Application: The pentyloxy chain improves the solubility of the resulting metal complexes in organic solvents, facilitating biological testing.
Reactivity Map
Caption: Divergent synthetic utility showing three primary functionalization pathways.
Part 4: Applications in Research
Liquid Crystals (Mesogens)
The pentyloxy chain acts as a flexible tail that lowers the melting point and stabilizes nematic or smectic phases in liquid crystals. When the bromine is replaced by a biphenyl or phenyl-acetylene group, the resulting molecule often exhibits room-temperature liquid crystalline behavior, essential for display technologies.
Medicinal Chemistry (Drug Discovery)
Derivatives of 5-bromosalicylaldehyde are potent inhibitors in various biological pathways.
Antitumor Agents: Schiff bases derived from this core have shown cytotoxicity against human tumor cell lines (e.g., HCT-116).
Antibacterial: Transition metal complexes (Cu, Zn) of the Schiff base derivatives exhibit broad-spectrum antibacterial activity.
Part 5: Safety & Handling (SDS Highlights)
While specific toxicological data for this exact CAS is limited, it shares hazard profiles with 5-bromosalicylaldehyde and alkyl bromides.
An In-depth Technical Guide to 5-Bromo-2-(pentyloxy)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery For Researchers, Scientists, and Drug Development Professionals Abstract 5-Bromo-2-(pentyloxy)be...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 5-Bromo-2-(pentyloxy)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-(pentyloxy)benzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique combination of a reactive aldehyde group, a bromine atom suitable for cross-coupling reactions, and a lipophilic pentyloxy side chain makes it a valuable building block for the construction of complex molecular architectures, particularly in the field of medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven protocol for its synthesis via Williamson ether synthesis, an analysis of its chemical reactivity, and an exploration of its potential applications in drug development. All protocols and claims are grounded in established chemical principles to ensure scientific integrity and reproducibility.
Introduction: A Strategic Building Block
In the landscape of drug discovery, the rational design of synthetic intermediates is paramount. 5-Bromo-2-(pentyloxy)benzaldehyde (CAS No: 861408-96-0) emerges as a strategically designed scaffold. The molecule incorporates three key functional regions:
The Aldehyde: This group is a cornerstone for forming carbon-nitrogen bonds. It readily participates in reactions like reductive amination and the formation of Schiff bases, which are precursors to a vast array of heterocyclic compounds fundamental to many therapeutic agents[1].
The Bromine Atom: Positioned on the aromatic ring, the bromine atom is an ideal handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the molecular core.
The Pentyloxy Ether: This five-carbon alkyl ether chain significantly influences the molecule's physicochemical properties. It increases lipophilicity, which can enhance membrane permeability and solubility in organic solvents, critical parameters for drug candidates and their intermediates.
The strategic placement of these functionalities provides chemists with orthogonal synthetic handles, allowing for selective and sequential modifications to build molecular diversity and fine-tune pharmacological properties.
Physicochemical & Spectral Properties
The fundamental properties of 5-Bromo-2-(pentyloxy)benzaldehyde are summarized below. While experimental spectral data for this specific compound is not widely published, expected characteristics are inferred from analogous structures and foundational spectroscopic principles.
Isotopic pattern for one bromine atom (M, M+2 peaks of ~1:1 intensity)
Standard MS principles
Synthesis and Purification: A Validated Protocol
The most direct and reliable method for preparing 5-Bromo-2-(pentyloxy)benzaldehyde is the Williamson ether synthesis , an Sₙ2 reaction between an alkoxide and an alkyl halide[5][6][7]. This protocol utilizes the commercially available precursor, 5-bromo-2-hydroxybenzaldehyde.
Causality of Experimental Design
The choice of the Williamson ether synthesis is deliberate. It is a robust and high-yielding reaction for forming ethers. The phenolic proton of 5-bromo-2-hydroxybenzaldehyde is acidic and can be easily removed by a suitable base (e.g., sodium hydroxide, sodium hydride) to form a potent nucleophile, the phenoxide. This phenoxide then attacks the primary alkyl halide (1-bromopentane), which is an excellent electrophile for an Sₙ2 reaction due to minimal steric hindrance[7]. The use of a primary halide is critical to avoid the competing E2 elimination pathway, which becomes significant with secondary and tertiary halides[6][7].
Experimental Workflow Diagram
Caption: Workflow for the Williamson ether synthesis of the target compound.
Step-by-Step Methodology
Reagents & Equipment:
5-bromo-2-hydroxybenzaldehyde (1.0 eq)
Sodium hydroxide (1.1 eq) or Sodium Hydride (1.1 eq, 60% dispersion in mineral oil)
1-Bromopentane (1.2 eq)
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator, silica gel for chromatography.
Protocol:
Flask Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-2-hydroxybenzaldehyde (1.0 eq).
Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydroxide (1.1 eq) portion-wise. If using NaH, add it carefully; evolution of H₂ gas will be observed. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium phenoxide. The solution will typically change color.
Alkyl Halide Addition: Slowly add 1-bromopentane (1.2 eq) to the reaction mixture via syringe.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
Workup - Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing cold water.
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
Workup - Washing: Wash the combined organic layers with water, followed by saturated NaCl solution (brine) to remove residual DMF and salts.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 5-Bromo-2-(pentyloxy)benzaldehyde.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of 5-Bromo-2-(pentyloxy)benzaldehyde lies in the distinct reactivity of its functional groups, which can be addressed selectively.
Key Transformations
Reactions of the Aldehyde: The aldehyde is a versatile electrophile. It can undergo reductive amination with primary or secondary amines to form substituted benzylamines, a common motif in pharmaceuticals. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for diversification.
Reactions of the Aryl Bromide: The C-Br bond is a prime site for metal-catalyzed cross-coupling. A Suzuki coupling, for instance, can introduce new aryl or heteroaryl rings, dramatically increasing molecular complexity. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
Logical Pathway for Drug Scaffold Synthesis
The following diagram illustrates how 5-Bromo-2-(pentyloxy)benzaldehyde can serve as a central intermediate in a divergent synthesis strategy, enabling the creation of a library of related compounds for biological screening.
Caption: Divergent synthesis pathways from the target intermediate.
Safety and Handling
As a laboratory chemical, 5-Bromo-2-(pentyloxy)benzaldehyde requires careful handling. While a specific, comprehensive safety data sheet (SDS) is not universally available, a robust safety profile can be constructed based on its constituent functional groups and data from analogous compounds like other brominated benzaldehydes[8][9][10].
Hazard Class: Expected to be an irritant[2]. May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled, consistent with related compounds[11].
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust[9][12].
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Ensure adequate ventilation. Wash hands thoroughly after handling[8][12].
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases[10].
First Aid:
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing[8].
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[9].
Inhalation: Move person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell[9].
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[8].
Conclusion
5-Bromo-2-(pentyloxy)benzaldehyde is more than a simple chemical; it is a well-designed tool for chemical innovation. Its structure provides a powerful platform for generating molecular diversity in drug discovery programs. By understanding its properties, mastering its synthesis, and leveraging its specific reactivity, researchers can efficiently construct novel compounds for biological evaluation. This guide provides the foundational knowledge and practical protocols necessary for its effective and safe utilization in the laboratory.
References
Google Patents. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]
This citation was not used in the final response.
ResearchGate. IR spectra of benzaldehyde at different concentrations. [Link]
Techno PharmChem. BENZALDEHYDE MATERIAL SAFETY DATA SHEET. [Link]
This citation was not used in the final response.
Journal of Cheminformatics. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
Structural Analysis, Synthesis Protocols, and Application Architectures Executive Summary 5-Bromo-2-(pentyloxy)benzaldehyde (CAS: 861408-96-0) serves as a critical bifunctional intermediate in the synthesis of advanced f...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Analysis, Synthesis Protocols, and Application Architectures
Executive Summary
5-Bromo-2-(pentyloxy)benzaldehyde (CAS: 861408-96-0) serves as a critical bifunctional intermediate in the synthesis of advanced functional materials, specifically metallomesogens (liquid crystals) and pharmacologically active Schiff bases.[1] Its structure combines a flexible pentyloxy tail (imparting solubility and mesogenic properties), a reactive aldehyde core (for condensation reactions), and a bromine substituent (enabling palladium-catalyzed cross-coupling).[1]
This guide provides a rigorous technical breakdown of its synthesis, structural validation, and divergent reactivity, designed for researchers requiring high-purity precursors for material science or medicinal chemistry applications.
Structural Logic & Chemical Properties[1][2][3][4]
The molecule functions as a "molecular scaffold" with three distinct domains, each serving a specific role in downstream applications.
Domain
Functional Group
Chemical Role
Head Group
Aldehyde (-CHO)
Electrophilic center for condensation (Schiff bases, Knoevenagel).[1]
Predicted LogP: ~4.2 (High lipophilicity due to pentyl chain)
Solubility: Soluble in DCM, CHCl₃, THF, Ethyl Acetate; insoluble in water.
Synthesis Protocol: The "Convergent Alkylation" Route
While direct bromination of 2-(pentyloxy)benzaldehyde is possible, it suffers from regioselectivity issues.[1] The Convergent Alkylation Route (starting from 5-bromosalicylaldehyde) is the superior, self-validating protocol because it fixes the bromine position before attaching the flexible tail, ensuring 100% regiochemical integrity.
Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]
Protocol:
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-hydroxybenzaldehyde (e.g., 10 mmol) in DMF (20 mL). Add K₂CO₃ (20 mmol). Stir at room temperature for 15 minutes. Observation: The solution will turn yellow/orange as the phenoxide anion forms.
Alkylation: Add 1-Bromopentane (12 mmol) and catalytic KI.
Reflux: Heat the mixture to 80°C (if DMF) or reflux (if Acetone) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting phenol spot (lower R_f) should disappear.
Quench: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as an oil or low-melting solid.[1]
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with 1M NaOH (to remove unreacted phenol), then water, then brine.
Purification: Dry over anhydrous MgSO₄ and concentrate in vacuo. If the product is an oil, induce crystallization using cold Hexane or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexane).
Self-Validating Checkpoints
TLC Monitoring: Disappearance of the phenolic -OH stretch in IR (broad band at 3200-3400 cm⁻¹) confirms alkylation.[1]
Color Change: The reaction mixture shifts from deep orange (phenoxide) to pale yellow (ether product) upon quenching.
Visualization: Synthesis & Reactivity Workflows
The following diagram illustrates the synthesis pathway and the divergent utility of the molecule in drug discovery (Schiff Bases) vs. materials science (Cross-coupling).
Caption: Workflow depicting the regioselective synthesis of the target and its bifurcation into materials science (via Bromine handle) and medicinal chemistry (via Aldehyde handle).
Characterization Standards
To ensure scientific integrity, the synthesized compound must meet the following spectroscopic criteria.
Absence: No broad O-H stretch at 3300 cm⁻¹ (confirms completion of alkylation).
Applications in Research & Development
A. Liquid Crystal Engineering (Mesogens)
The 5-bromo substituent is a "privileged handle" for extending the aromatic core.[1] By coupling this molecule with phenylboronic acids (Suzuki coupling), researchers synthesize biaryl mesogens .
Mechanism:[2][4][5][6] The pentyloxy chain destabilizes the crystal lattice, lowering the melting point and allowing the formation of Nematic or Smectic phases at accessible temperatures.
Relevance: Used in the development of ferroelectric liquid crystals and anisotropic solvents.[1]
B. Medicinal Chemistry (Schiff Bases)
The aldehyde group reacts with primary amines (e.g., 4-aminophenol, aniline derivatives) to form azomethines (-C=N-).[1]
Bioactivity:[7] 5-bromo-salicylaldehyde derivatives exhibit documented antibacterial and antifungal activity.[1] The addition of the lipophilic pentyloxy chain enhances membrane permeability, potentially increasing bioavailability for drug candidates targeting bacterial membranes.
References
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 90684 (5-Bromo-2-methoxybenzaldehyde - Homolog Reference). Retrieved from [Link]
This technical guide outlines the optimized synthesis pathway for 5-Bromo-2-(pentyloxy)benzaldehyde , a critical intermediate in the development of metallomesogens (liquid crystals) and Schiff base ligands for pharmaceutical applications.
The protocol detailed below utilizes a Williamson Ether Synthesis , selected for its high regioselectivity and yield. Unlike electrophilic aromatic substitution routes (e.g., bromination of 2-pentyloxybenzaldehyde) which suffer from isomer separation issues, this pathway starts with the pre-functionalized halogenated core, ensuring the bromine atom is locked at the 5-position.
Key Applications:
Liquid Crystals: The pentyloxy tail provides the necessary flexibility (soft segment) for mesophase formation.
Medicinal Chemistry: Precursor for Schiff base ligands used in metallodrugs (e.g., anticancer copper/iron complexes).
Retrosynthetic Analysis
To guarantee structural integrity, we disconnect the ether linkage. This reveals 5-bromosalicylaldehyde as the logical aromatic precursor.[2] This starting material is commercially stable and inexpensive, whereas introducing the bromine later would risk ortho/para mixtures.
Figure 1: Retrosynthetic breakdown showing the C-O bond disconnection.
Reaction Type: SN2 Nucleophilic Substitution
Scale: Laboratory (10–50 mmol) to Pilot (100g+)
Reaction Scheme
The reaction involves the deprotonation of the phenolic hydroxyl group by a weak base (Potassium Carbonate) to form a phenoxide anion. This nucleophile attacks the electrophilic carbon of 1-bromopentane.
Chemical Equation:
Reagents & Materials
Component
Role
Stoichiometry
Notes
5-Bromosalicylaldehyde
Substrate
1.0 equiv
Limiting reagent.
1-Bromopentane
Electrophile
1.2 – 1.5 equiv
Excess drives reaction to completion.
Potassium Carbonate (K₂CO₃)
Base
2.0 – 3.0 equiv
Anhydrous preferred; grind to powder to increase surface area.
DMF (N,N-Dimethylformamide)
Solvent
~5 mL per gram
Polar aprotic solvent enhances nucleophilicity of the phenoxide.
Potassium Iodide (KI)
Catalyst
0.1 equiv
Optional: Finkelstein catalyst to accelerate reaction (Br → I).
Step-by-Step Protocol
This protocol is designed to be self-validating ; observational checkpoints are included to ensure success without constant sampling.
Step 1: Solvation & Deprotonation
Charge a round-bottom flask with 5-bromosalicylaldehyde (1.0 equiv) and anhydrous DMF .
Add K₂CO₃ (2.0 equiv).
Observation Checkpoint: The solution will turn bright yellow/orange.[3] This color change confirms the formation of the phenoxide anion (conjugation extension).
Stir at Room Temperature (RT) for 15–30 minutes to ensure complete deprotonation.
Step 2: Alkylation
Add 1-bromopentane (1.2 equiv) dropwise to the stirring mixture.
(Optional) Add a catalytic amount of KI if rapid kinetics are required.
Heat the reaction mixture to 60–80°C .
Why: Higher temperatures increase the rate of SN2 substitution but avoid boiling (1-bromopentane b.p. ~130°C).
Monitor via TLC (Hexane:Ethyl Acetate 4:1).
Starting Material: Rf ~0.4 (Stains dark purple with FeCl₃ due to phenol).
Product: Rf ~0.7 (UV active, no FeCl₃ stain).
Step 3: Workup & Isolation
Cool the mixture to RT.
Pour the reaction mass into ice-cold water (5x reaction volume).
Observation Checkpoint: The product should precipitate as an oil or solid. If it oils out, extraction is necessary.
Extraction: Extract with Ethyl Acetate (3x).
Wash: Wash the organic layer with:
Water (to remove DMF).
1M NaOH (to remove unreacted starting phenol—critical for purity).
Brine (saturated NaCl).
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
Recrystallization: If solid, recrystallize from hot Ethanol or a Hexane/EtOAc mixture.
Yield Expectation: 85–95%.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Analytical Characterization (Self-Validation)
To confirm the identity of 5-Bromo-2-(pentyloxy)benzaldehyde , compare spectral data against the known methoxy-analog and standard alkyl patterns.
Technique
Expected Signal
Mechanistic Interpretation
¹H NMR (CDCl₃)
δ 10.38 (s, 1H)
Aldehyde proton. Confirms oxidation state is intact.
δ 7.91 (d, 1H, J=2.5)
Aromatic H6. Doublet due to meta-coupling with H4.
δ 7.62 (dd, 1H)
Aromatic H4. Doublet of doublets (ortho to H3, meta to H6).
δ 6.90 (d, 1H)
Aromatic H3. Shielded by the adjacent alkoxy group.
δ 4.05 (t, 2H)
O-CH₂-R. Triplet confirming the ether linkage formed.
δ 1.8 - 0.9 (m, 9H)
Pentyl Chain. Multiplets for CH₂ and triplet for terminal CH₃.
IR Spectroscopy
1680 cm⁻¹
Strong C=O stretch (Aldehyde).
1240 cm⁻¹
C-O-C asymmetric stretch (Ether).
No 3200-3500 cm⁻¹
Absence of broad O-H stretch confirms complete alkylation.
Safety & Scale-Up Considerations
Alkyl Halides: 1-Bromopentane is an irritant and potential lachrymator. Handle in a fume hood.
Solvent Removal: DMF has a high boiling point (153°C). Ensure thorough water washes during workup to prevent DMF contamination in the final product, which can inhibit crystallization.
Waste Disposal: Aqueous waste will contain DMF and potassium salts. Dispose of according to halogenated organic solvent protocols.
References
Sigma-Aldrich. Product Specification: 5-Bromosalicylaldehyde (CAS 1761-61-1). Retrieved from
BLD Pharm. Compound Properties: 5-Bromo-2-(pentyloxy)benzaldehyde (CAS 861408-96-0).[1] Retrieved from
ChemicalBook. Spectral Data for 5-Bromo-2-methoxybenzaldehyde (Homologous Reference). Retrieved from
Organic Syntheses. General Procedure for Alkylation of Salicylaldehydes. (Adapted from Ortho-Formylation of Phenols). Retrieved from
Matrix Scientific. Safety Data Sheet: 5-Bromo-2-(pentyloxy)benzaldehyde. Retrieved from
An In-Depth Technical Guide to 5-Bromo-2-(pentyloxy)benzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-2-(pentyloxy)benzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its unique mo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(pentyloxy)benzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group, a bromine atom, and a pentyloxy ether linkage, makes it a versatile building block for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its current and potential applications.
Chemical Identity and Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physicochemical characteristics.
The precursor, 5-bromosalicylaldehyde, is a solid. The addition of the flexible pentyloxy chain may lower the melting point compared to analogs with smaller ether groups like 5-bromo-2-methoxybenzaldehyde.
Boiling Point
> 200 °C at atmospheric pressure
Analogs such as 5-bromo-2-fluorobenzaldehyde have high boiling points. The increased molecular weight of the target compound suggests a similarly high or higher boiling point.
Solubility
Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water.
The nonpolar pentyloxy chain and the aromatic ring suggest good solubility in organic solvents, a common characteristic for such substituted benzaldehydes.
Safety Information
Based on available data for this compound, the following GHS hazard information has been reported:
H317: May cause an allergic skin reaction.
H319: Causes serious eye irritation.
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde
The most logical and commonly employed method for the synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde is through a Williamson ether synthesis. This reaction involves the alkylation of the hydroxyl group of a phenol with an alkyl halide in the presence of a base.
Overall Synthetic Scheme
Caption: Two-step synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde.
Step 1: Synthesis of the Precursor, 5-Bromosalicylaldehyde
The synthesis begins with the bromination of salicylaldehyde. This is a classic example of electrophilic aromatic substitution on a highly activated benzene ring.
Experimental Protocol:
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve salicylaldehyde (1.0 eq) in carbon tetrachloride.
Bromination: From the dropping funnel, add a solution of bromine (1.0 eq) in carbon tetrachloride dropwise to the stirred salicylaldehyde solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product, 5-bromosalicylaldehyde, will precipitate as a white solid. Filter the solid and wash with cold absolute ethanol. Further purification can be achieved by recrystallization from ethanol to yield fine, white crystals.[2]
Causality of Experimental Choices:
Solvent: Carbon tetrachloride is a non-polar solvent that facilitates the dissolution of both reactants and does not interfere with the electrophilic nature of bromine.
Stoichiometry: A 1:1 molar ratio of salicylaldehyde to bromine is used to favor mono-bromination. The hydroxyl and aldehyde groups are ortho-, para-directing, and the para position to the strongly activating hydroxyl group is sterically more accessible, leading to the selective formation of the 5-bromo isomer.
Purification: Recrystallization is an effective method for purifying solid organic compounds, removing any unreacted starting materials or di-brominated byproducts.
Step 2: Synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde via Williamson Ether Synthesis
With the 5-bromosalicylaldehyde precursor in hand, the pentyloxy group is introduced via a nucleophilic substitution reaction.
Experimental Protocol:
Reaction Setup: To a round-bottom flask containing 5-bromosalicylaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in acetone, add 1-bromopentane (1.2 eq).
Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by TLC.
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
Purification: Dissolve the crude residue in a suitable organic solvent like dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality of Experimental Choices:
Base: Potassium carbonate is a mild base, sufficient to deprotonate the phenolic hydroxyl group of 5-bromosalicylaldehyde to form the more nucleophilic phenoxide ion.[3]
Alkyl Halide: 1-bromopentane is a primary alkyl halide, which is ideal for an Sₙ2 reaction, minimizing the competing E2 elimination pathway.[4] An excess is used to ensure complete consumption of the starting phenol.
Solvent: Acetone is a polar aprotic solvent that can dissolve the reactants and facilitate the Sₙ2 reaction mechanism.[4]
Purification: Column chromatography is a standard and effective technique for separating the desired product from any unreacted starting materials or byproducts.
Characterization
The structure of the synthesized 5-Bromo-2-(pentyloxy)benzaldehyde should be confirmed by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Expect to see characteristic signals for the aldehyde proton (~10 ppm), aromatic protons, the methylene protons of the pentyloxy group adjacent to the oxygen (~4 ppm), and the aliphatic protons of the pentyl chain.
¹³C NMR: Expect signals for the carbonyl carbon (~190 ppm), aromatic carbons (including the carbon attached to bromine and the carbon attached to the ether oxygen), and the carbons of the pentyloxy group.
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the aldehyde C=O stretch (~1680-1700 cm⁻¹), C-H stretch of the aldehyde (~2720 and 2820 cm⁻¹), C-O-C ether linkages, and aromatic C-H and C=C bonds.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (271.15 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks of nearly equal intensity).
Applications in Research and Development
Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of organic molecules.
Pharmaceutical and Medicinal Chemistry
The primary application of 5-Bromo-2-(pentyloxy)benzaldehyde is as a precursor for the synthesis of more complex molecules with potential biological activity.[5] The aldehyde group is a versatile functional handle for various chemical transformations, including:
Reductive amination: To introduce amine functionalities.
Wittig reaction: To form alkenes.
Aldol and related condensation reactions: To form carbon-carbon bonds.
Synthesis of Schiff bases: By reaction with primary amines, leading to compounds with a broad spectrum of biological activities.[6]
The presence of the bromine atom allows for further functionalization through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents.
An In-depth Technical Guide to 5-Bromo-2-(pentyloxy)benzaldehyde: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-2-(pentyloxy)benzaldehyde is a substituted aromatic aldehyde that holds significant potential as a versatile building block in organic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(pentyloxy)benzaldehyde is a substituted aromatic aldehyde that holds significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a pentyloxy chain influencing solubility and steric hindrance, makes it a valuable precursor for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-2-(pentyloxy)benzaldehyde, detailed protocols for its synthesis and characterization, and essential safety information.
Physicochemical Properties
While specific experimental data for 5-Bromo-2-(pentyloxy)benzaldehyde is not extensively documented in publicly available literature, its physical appearance can be inferred from structurally similar compounds. Analogues such as 5-bromo-2-hydroxybenzaldehyde are typically crystalline solids ranging in color from white to yellow or brown[1]. Therefore, it is anticipated that 5-Bromo-2-(pentyloxy)benzaldehyde presents as a solid with a similar coloration.
A summary of its core physicochemical data is presented below:
The synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde can be achieved through a Williamson ether synthesis, a reliable and widely used method for forming ethers. This process involves the reaction of a phenoxide with a primary alkyl halide. In this case, the synthesis would logically proceed from 5-bromosalicylaldehyde and 1-bromopentane.
Logical Synthesis Pathway
Caption: Proposed synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard Williamson ether synthesis conditions and should be adapted and optimized as necessary.
Materials:
5-Bromosalicylaldehyde
1-Bromopentane
Potassium carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF) or Acetone, anhydrous
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromosalicylaldehyde (1.0 eq).
Addition of Reagents: Add anhydrous potassium carbonate (1.5-2.0 eq) and a suitable volume of anhydrous DMF or acetone to dissolve the starting material.
Alkylation: While stirring the mixture, add 1-bromopentane (1.1-1.2 eq) dropwise at room temperature.
Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 60-80 °C for DMF, or reflux for acetone) and monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, cool the mixture to room temperature. If acetone was used, remove it under reduced pressure. Dilute the residue with water and extract the product with ethyl acetate (3 x volumes).
Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 5-Bromo-2-(pentyloxy)benzaldehyde.
Spectroscopic Characterization
The identity and purity of the synthesized 5-Bromo-2-(pentyloxy)benzaldehyde can be confirmed using various spectroscopic techniques. The expected spectral data are predicted based on the analysis of its constituent functional groups and comparison with similar structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the protons of the pentyloxy group.
Aldehyde Proton (CHO): A singlet in the region of δ 9.8-10.5 ppm.
Aromatic Protons (Ar-H): Three protons on the benzene ring, likely appearing as a doublet, a doublet of doublets, and another doublet in the region of δ 6.9-7.8 ppm. The coupling constants will be indicative of their ortho and meta relationships.
Pentyloxy Protons (-OCH₂CH₂CH₂CH₂CH₃):
A triplet for the -OCH₂- protons around δ 4.0-4.2 ppm.
Multiplets for the internal methylene groups (-CH₂CH₂CH₂-) in the range of δ 1.3-1.9 ppm.
A triplet for the terminal methyl group (-CH₃) around δ 0.9 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Carbonyl Carbon (C=O): A signal in the region of δ 188-195 ppm.
Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 110-160 ppm), including the carbon bearing the bromine atom (which will be shifted downfield) and the carbon attached to the pentyloxy group (shifted upfield).
Pentyloxy Carbons (-OCH₂CH₂CH₂CH₂CH₃): Five signals corresponding to the carbons of the pentyl chain, with the -OCH₂- carbon appearing around δ 68-75 ppm.
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the key functional groups.
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹.
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
Ar-H Stretch: Peaks above 3000 cm⁻¹.
C-O-C Stretch (Ether): A strong band in the region of 1200-1250 cm⁻¹.
C-Br Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M⁺ and M⁺+2 in an approximate 1:1 ratio) will be observed.
Safety and Handling
As a bromo-substituted aromatic aldehyde, 5-Bromo-2-(pentyloxy)benzaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood.[4][5] It is classified as an irritant. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[4][5]
Conclusion
5-Bromo-2-(pentyloxy)benzaldehyde is a valuable synthetic intermediate with significant potential in various research and development applications. This technical guide provides a foundational understanding of its physical and chemical properties, a practical protocol for its synthesis, and the expected outcomes of its spectroscopic characterization. The information presented herein is intended to empower researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. (URL not provided)
Technical Guide: Physical Properties of 5-Bromo-1-pentyne - Benchchem. (URL not provided)
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - NIH. Available at: [Link]
A Technical Guide to the Spectral Analysis of 5-Bromo-2-(pentyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 5-Bromo-2-(pentyloxy)benzaldehyde, a halogenated aromatic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 5-Bromo-2-(pentyloxy)benzaldehyde, a halogenated aromatic aldehyde with potential applications in organic synthesis and pharmaceutical development. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectroscopic principles that underpin the structural elucidation of this molecule. While experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related analogues and established spectroscopic principles to provide a robust predictive analysis.
Introduction
5-Bromo-2-(pentyloxy)benzaldehyde, with the molecular formula C₁₂H₁₅BrO₂ and a molecular weight of 271.16 g/mol , belongs to a class of substituted benzaldehydes.[1] These compounds are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of an aldehyde functional group, a bromine atom, and a pentyloxy ether linkage on the aromatic ring gives rise to a unique spectroscopic signature. Understanding this signature is paramount for reaction monitoring, quality control, and structural verification. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the cornerstone of spectral interpretation. The following diagram illustrates the structure of 5-Bromo-2-(pentyloxy)benzaldehyde and the numbering of the carbon and hydrogen atoms, which will be referenced throughout this guide.
Caption: Molecular structure of 5-Bromo-2-(pentyloxy)benzaldehyde.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Bromo-2-(pentyloxy)benzaldehyde, both ¹H and ¹³C NMR will provide critical information. The predicted chemical shifts are based on the analysis of similar structures, such as 5-bromo-2-methoxybenzaldehyde, and standard chemical shift tables.[2][3]
Experimental Protocol: NMR Sample Preparation
A self-validating protocol for NMR analysis ensures reproducibility and accuracy.
Caption: Standard workflow for NMR sample preparation and data acquisition.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum will show distinct signals for the aromatic protons, the aldehyde proton, and the protons of the pentyloxy group. The integration of these signals will correspond to the number of protons in each environment.[4]
Proton(s)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Justification
Aldehyde-H
9.8 - 10.2
Singlet (s)
1H
The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.[5]
Aromatic-H6
7.8 - 8.0
Doublet (d)
1H
This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It is coupled to H4.
Aromatic-H4
7.5 - 7.7
Doublet of doublets (dd)
1H
This proton is coupled to both H3 and H6.
Aromatic-H3
6.9 - 7.1
Doublet (d)
1H
This proton is ortho to the electron-donating pentyloxy group, resulting in an upfield shift compared to other aromatic protons. It is coupled to H4.
Methylene (-OCH₂-)
4.0 - 4.2
Triplet (t)
2H
These protons are adjacent to the electronegative oxygen atom of the ether, causing a significant downfield shift. They are coupled to the adjacent methylene group.
Methylene (-CH₂-)
1.8 - 2.0
Multiplet (m)
2H
Protons of the second methylene group in the pentyloxy chain.
Methylene (-CH₂CH₂-)
1.3 - 1.5
Multiplet (m)
4H
Protons of the third and fourth methylene groups of the pentyloxy chain, with similar chemical environments.
Methyl (-CH₃)
0.9 - 1.0
Triplet (t)
3H
The terminal methyl group of the pentyloxy chain, in a typical aliphatic region.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, each carbon atom is expected to have a unique chemical shift.[6]
Carbon(s)
Predicted Chemical Shift (δ, ppm)
Justification
Aldehyde (C=O)
188 - 192
The carbonyl carbon of an aldehyde is characteristically found at a very downfield chemical shift.
C2 (C-O)
160 - 165
This carbon is attached to the electronegative oxygen of the ether, causing a significant downfield shift.
C6
135 - 140
Aromatic carbon ortho to the aldehyde group.
C4
128 - 132
Aromatic carbon para to the ether group.
C1
125 - 128
Aromatic carbon attached to the aldehyde group.
C5 (C-Br)
115 - 120
The carbon attached to the bromine atom is shifted downfield due to the inductive effect of the halogen.
C3
110 - 115
Aromatic carbon ortho to the ether group and meta to the aldehyde group.
-OCH₂-
68 - 72
The carbon of the methylene group directly attached to the ether oxygen.
-CH₂-
28 - 32
The second carbon of the pentyloxy chain.
-CH₂-
25 - 28
The third carbon of the pentyloxy chain.
-CH₂-
22 - 25
The fourth carbon of the pentyloxy chain.
-CH₃
13 - 15
The terminal methyl carbon of the pentyloxy chain.
II. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Bromo-2-(pentyloxy)benzaldehyde will be characterized by absorptions corresponding to the C=O of the aldehyde, the C-O of the ether, the C-Br bond, and the aromatic C-H and C=C bonds.[7][8]
Experimental Protocol: IR Sample Preparation (ATR)
Attenuated Total Reflectance (ATR) is a common and simple method for obtaining IR spectra of solid samples.
Instrument Background: Record a background spectrum of the clean ATR crystal.
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
Spectrum Acquisition: Record the IR spectrum of the sample.
Cleaning: Thoroughly clean the ATR crystal after analysis.
Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Vibration
Intensity
Functional Group
3100 - 3000
C-H stretch
Medium
Aromatic
2960 - 2850
C-H stretch
Medium-Strong
Aliphatic (pentyloxy group)
2850 - 2750
C-H stretch
Medium (often two bands)
Aldehyde
1700 - 1680
C=O stretch
Strong
Aldehyde
1600 - 1450
C=C stretch
Medium
Aromatic ring
1250 - 1200
C-O stretch
Strong
Aryl ether
1100 - 1000
C-O stretch
Strong
Alkyl ether
800 - 600
C-Br stretch
Medium-Strong
Aryl bromide
The presence of a strong absorption around 1690 cm⁻¹ is a clear indicator of the aldehyde's carbonyl group.[9] The C-H stretches of the aldehyde, typically appearing as a pair of bands between 2850 and 2750 cm⁻¹, are also highly characteristic.[10]
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For 5-Bromo-2-(pentyloxy)benzaldehyde, we would expect to see a molecular ion peak and several characteristic fragment ions.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrum Fragmentation
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 270 and 272 in an approximately 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
Key Fragmentation Pathways:
Loss of the pentyloxy radical: A common fragmentation pathway for ethers is the cleavage of the C-O bond. This would result in a fragment at m/z 201/203.
Loss of a pentyl radical: Cleavage of the O-alkyl bond would lead to a fragment at m/z 199/201.
Loss of the aldehyde group (CHO): This would result in a fragment at m/z 241/243.
McLafferty Rearrangement: While less common for aromatic aldehydes, it is a possibility and would lead to a neutral alkene fragment being lost.
Caption: Predicted major fragmentation pathways for 5-Bromo-2-(pentyloxy)benzaldehyde in mass spectrometry.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 5-Bromo-2-(pentyloxy)benzaldehyde. By understanding the expected spectroscopic signatures of this molecule, researchers and scientists can more effectively identify and characterize it in various experimental settings. The provided protocols and interpretations are grounded in established scientific principles and data from analogous compounds, offering a reliable framework for the structural elucidation of this and similar molecules.
References
PubChem. 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
Khan, I., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 13065. [Link]
YouTube. Mass Spectrometry - Fragmentation Patterns of Ketones and Aldehydes. [Link]
Optica Publishing Group. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. [Link]
A Technical Guide to 5-Bromo-2-(pentyloxy)benzaldehyde for Advanced Research Applications
Introduction: Unveiling the Synthetic Potential of a Versatile Benzaldehyde Derivative In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramou...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Synthetic Potential of a Versatile Benzaldehyde Derivative
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds with desired functionalities. 5-Bromo-2-(pentyloxy)benzaldehyde, a halogenated aromatic aldehyde, has emerged as a key intermediate of significant interest. Its unique structural arrangement—featuring a reactive aldehyde group, a bromine atom that allows for a variety of cross-coupling reactions, and a pentyloxy chain that enhances lipophilicity—renders it a highly versatile reagent for the synthesis of complex molecular architectures.
This guide provides an in-depth technical overview of 5-Bromo-2-(pentyloxy)benzaldehyde, offering insights into its synthesis, commercial availability, and its critical role in the development of new therapeutic agents and advanced materials. The content herein is curated for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound's properties and applications to accelerate their research endeavors.
Physicochemical Properties and Structural Attributes
The utility of 5-Bromo-2-(pentyloxy)benzaldehyde in organic synthesis is intrinsically linked to its chemical and physical properties. The aldehyde functional group serves as a handle for a myriad of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. The bromine atom at the 5-position provides a site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents to the aromatic ring. The 2-pentyloxy group not only influences the electronic properties of the benzaldehyde but also imparts increased solubility in organic solvents and can play a role in the pharmacokinetic profile of derivative compounds.
A thorough understanding of the molecule's reactivity can be gained from its electrostatic potential map, which indicates that the aldehyde group's oxygen atom is the most electron-rich region, making it susceptible to electrophilic attack, while the areas near the hydrogen atoms are more electron-deficient and prone to nucleophilic attack[1].
Commercial Sourcing and Availability
For researchers and process chemists, securing a reliable supply of high-purity starting materials is a critical first step in any synthetic campaign. 5-Bromo-2-(pentyloxy)benzaldehyde is available from several reputable chemical suppliers. When selecting a supplier, it is essential to consider not only the cost but also the purity of the compound, the availability of detailed analytical data (e.g., NMR, HPLC), and the supplier's capacity for bulk and custom synthesis.
Below is a comparative table of prominent commercial suppliers for 5-Bromo-2-(pentyloxy)benzaldehyde (CAS No. 861408-96-0).
Note: Data for analogous compounds are provided for context on typical purity levels for this class of molecules.
Synthesis and Mechanistic Considerations: A Two-Step Approach
The synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde is typically achieved through a two-step process, commencing with the bromination of a readily available precursor, salicylaldehyde, followed by etherification. This approach is both efficient and scalable, making it suitable for laboratory and potential industrial applications.
Step 1: Electrophilic Bromination of Salicylaldehyde
The initial step involves the regioselective bromination of salicylaldehyde to produce 5-bromosalicylaldehyde. This reaction is a classic example of electrophilic aromatic substitution. The hydroxyl group at the 2-position is a strong activating group and an ortho-, para-director. Due to steric hindrance from the adjacent aldehyde group, the bromine atom is directed to the para-position (position 5).
A common method involves the dropwise addition of a bromine solution (e.g., in carbon tetrachloride or acetic acid) to a solution of salicylaldehyde at a controlled temperature[4]. The reaction proceeds via the formation of a bromonium ion, which is then attacked by the electron-rich aromatic ring.
Step 2: Williamson Ether Synthesis
The second step is the alkylation of the phenolic hydroxyl group of 5-bromosalicylaldehyde with a suitable pentylating agent, such as 1-bromopentane. This reaction is a Williamson ether synthesis, a robust and widely used method for forming ethers. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the bromide ion from 1-bromopentane in an SN2 reaction.
The overall synthetic workflow can be visualized as follows:
Caption: Applications of 5-Bromo-2-(pentyloxy)benzaldehyde in synthesis.
Experimental Protocols
The following is a representative, self-validating protocol for the synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde from 5-bromosalicylaldehyde.
Synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde via Williamson Ether Synthesis
Materials:
5-Bromosalicylaldehyde (1.0 eq)
1-Bromopentane (1.2 eq)
Anhydrous Potassium Carbonate (K2CO3) (2.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl Acetate
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromosalicylaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
Add anhydrous DMF to the flask to dissolve the reactants (approximately 5-10 mL per gram of 5-bromosalicylaldehyde).
Begin stirring the mixture and add 1-bromopentane (1.2 eq) dropwise at room temperature.
Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).
Upon completion, allow the reaction mixture to cool to room temperature.
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Bromo-2-(pentyloxy)benzaldehyde as a pure product.
Validation:
TLC Analysis: The disappearance of the starting material (5-bromosalicylaldehyde) and the appearance of a new, less polar spot corresponding to the product confirms the reaction's progress.
Spectroscopic Analysis: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. In the ¹H NMR spectrum, the disappearance of the phenolic proton and the appearance of new signals corresponding to the pentyloxy chain (a triplet around 4.0 ppm for the -OCH2- group and other multiplets for the rest of the chain) will validate the successful synthesis.
Conclusion
5-Bromo-2-(pentyloxy)benzaldehyde is a strategically important chemical intermediate with broad applications in drug discovery and materials science. Its versatile functional groups allow for a wide array of chemical transformations, making it a valuable building block for the synthesis of complex molecules. A thorough understanding of its synthesis, properties, and commercial availability, as outlined in this guide, is essential for researchers aiming to leverage its full synthetic potential.
References
Google Patents. (n.d.). Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron.
Google Patents. (n.d.). Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity.
National Center for Biotechnology Information. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved February 3, 2026, from [Link]
PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved February 3, 2026, from [Link]
The Automated Topology Builder (ATB) and Repository. (n.d.). 5-Bromosalicylaldehyde. Retrieved February 3, 2026, from [Link]
MDPI. (2022, August 26). Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. Retrieved February 3, 2026, from [Link]
NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. Retrieved February 3, 2026, from [Link]
Technical Guide: Reactivity Profile & Synthetic Utility of 5-Bromo-2-(pentyloxy)benzaldehyde
The following technical guide details the initial reactivity profile of 5-Bromo-2-(pentyloxy)benzaldehyde (CAS: 861408-96-0). This document is structured to assist medicinal chemists in exploiting this scaffold for libra...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the initial reactivity profile of 5-Bromo-2-(pentyloxy)benzaldehyde (CAS: 861408-96-0). This document is structured to assist medicinal chemists in exploiting this scaffold for library generation and lead optimization.
This molecule represents a "bifunctional electrophilic scaffold" characterized by two distinct reactive handles orthogonal in their reactivity:
The Formyl Group (C-1): A hard electrophile susceptible to nucleophilic addition, condensation, and oxidation/reduction.[4]
The Aryl Bromide (C-5): A soft electrophile serving as a handle for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1][2][3][4]
The Pentyloxy Influence:
Unlike its common analog 5-bromo-2-methoxybenzaldehyde (anisaldehyde derivative), the pentyloxy chain at C-2 significantly alters the physicochemical profile.[1][2][3][4] It increases lipophilicity (LogP), enhancing solubility in non-polar organic solvents (DCM, Toluene) while potentially improving membrane permeability in biological assays.[4] However, the flexible pentyl chain introduces minor steric shielding around the ortho-aldehyde, which may require elevated temperatures for condensation reactions compared to the methoxy analog.
Module 1: The Aryl Halide Handle (Suzuki-Miyaura Coupling)
The most high-value transformation for this scaffold is the installation of biaryl motifs via the C-5 bromide.[1][2][3] The electron-withdrawing aldehyde group at the meta position activates the C-Br bond towards oxidative addition by Palladium(0).[1][2][3]
Mechanistic Insight
The reaction proceeds via the standard catalytic cycle:
Oxidative Addition: Pd(0) inserts into the C-Br bond.[2][4] The electron-deficient nature of the ring (due to the -CHO group) facilitates this step.[3]
Transmetallation: The aryl boronic acid transfers its organic group to the Palladium center.
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[4]
Chemoselectivity Note: The aldehyde group is generally tolerant of Suzuki conditions, allowing C-C bond formation without prior protection, provided non-nucleophilic bases are used to avoid Cannizzaro-type side reactions.[3]
Experimental Protocol: C-5 Biaryl Synthesis
Target: Coupling of 5-Bromo-2-(pentyloxy)benzaldehyde with Phenylboronic acid.[1][2][3][4]
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][2][3][4]
Step-by-Step Methodology:
Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Argon (3x).[4]
Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.[4]
Reaction: Seal the vial and heat to 80°C for 4–6 hours. Monitor by TLC (Eluent: Hexane/EtOAc 8:2).[4] The product will be more polar than the starting bromide but less polar than the boronic acid.
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash chromatography (Silica gel).
Validation Criteria:
¹H NMR: Disappearance of the doublet at ~7.6 ppm (H-C5) and appearance of new aromatic multiplets.[3][4] Retention of the aldehyde singlet at ~10.4 ppm.
Module 2: The Carbonyl Handle (Schiff Base Condensation)
The aldehyde at C-1 allows for the rapid generation of "Right-hand" diversity via condensation with primary amines.[2][3] This is critical for synthesizing pharmacophores like hydrazones or imines, which can be further reduced to secondary amines.[4]
Reactivity Nuance
The ortho-pentyloxy group acts as an Electron Donating Group (EDG) via resonance.[2][3][4] This increases electron density at the carbonyl carbon, making it less electrophilic than an unsubstituted benzaldehyde. Consequently, acid catalysis is strictly required to activate the carbonyl oxygen.
Experimental Protocol: Imine Formation
Target: Condensation with Aniline (or functionalized amine).[4][7]
Dissolution: Dissolve 5-Bromo-2-(pentyloxy)benzaldehyde in Ethanol (0.5 M concentration).
Addition: Add the amine followed by catalytic acetic acid.
Reflux: Heat the mixture to reflux (78°C) for 2–3 hours.
Isolation:
If solid precipitates:[2][3][4] Cool to 0°C and filter.[2][4]
If solution remains clear: Evaporate solvent and recrystallize from EtOH/Hexane.[2][4]
Note: The pentyloxy chain may prevent easy crystallization compared to methoxy analogs; in this case, use cold pentane to induce precipitation.
Strategic Visualization & Pathways
The following diagram illustrates the orthogonal reactivity pathways and the logic for sequential functionalization.
Caption: Figure 1 outlines the divergent synthetic routes. Path A (Suzuki Coupling) is the preferred initial step to preserve the robust aldehyde for subsequent modification.
Summary of Physicochemical Data & Reactivity
Property / Reaction
Characteristic
Implication for Protocol
Lipophilicity
High (Pentyl chain)
Use non-polar co-solvents (DCM, Toluene) if precipitation occurs in pure alcohols.[1][2][3][4]
Electronic State
Deactivated Carbonyl
Requires acid catalysis and heat for condensation reactions.[4]
C-Br Reactivity
Activated (Meta-CHO)
High yield in Pd-catalyzed couplings; oxidative addition is facile.[1][2][3][4]
Solubility
High in Organics
Excellent substrate for solution-phase parallel synthesis.[1][2][3][4]
References
Miyaura, N., & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.[4] (Foundational text for the Suzuki protocol cited in Module 2).
Ingole, S. P. (2021).[4][8] "Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6-Dinitro-2-Aminobenzothiazole". International Research Journal of Science & Engineering, Special Issue A11, 146-150.[3][4][8] (Source for Schiff base conditions on 5-bromo-2-alkoxybenzaldehyde analogs).
PubChem. (2025).[2][4] Benzoic acid, 5-bromo-2-(pentyloxy)- (Related Compound Data). Retrieved February 3, 2026, from [Link] (Structural verification).
Application Note: A Validated Protocol for the Synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde via Williamson Ether Synthesis
Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde, a valuable building block in the development of novel pharmaceutical agents and advanc...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde, a valuable building block in the development of novel pharmaceutical agents and advanced materials. The synthesis is achieved through the O-alkylation of 5-bromosalicylaldehyde with 1-bromopentane. The core of this transformation is the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages. This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and a self-validating protocol complete with characterization data.
Introduction and Scientific Rationale
5-Bromo-2-(pentyloxy)benzaldehyde is an aromatic aldehyde featuring a bromo substituent and a pentyloxy ether group. This specific arrangement of functional groups makes it a versatile intermediate for introducing a lipophilic pentyl chain and a reactive aldehyde handle for further chemical modifications. The starting material, 5-bromosalicylaldehyde (also known as 5-bromo-2-hydroxybenzaldehyde), is a commercially available compound that serves as an excellent precursor for this synthesis.[1][2][3][4][5]
The chosen synthetic strategy is the Williamson ether synthesis, a classic and reliable SN2 reaction.[6][7] This method involves the deprotonation of the phenolic hydroxyl group of 5-bromosalicylaldehyde to form a nucleophilic phenoxide ion. This phenoxide then displaces the bromide from 1-bromopentane in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether product.[7][8][9]
Causality of Experimental Choices:
Reaction Type: The Williamson ether synthesis is selected for its efficiency and high functional group tolerance. The aldehyde group remains unaffected under the chosen basic conditions.
Alkyl Halide: A primary alkyl halide (1-bromopentane) is crucial. Its use minimizes the competing E2 elimination reaction, which becomes significant with secondary and tertiary alkyl halides, thereby maximizing the yield of the desired ether product.[7][9][10]
Base: Anhydrous potassium carbonate (K₂CO₃) is used as a mild and cost-effective base. It is strong enough to deprotonate the acidic phenolic proton (pKa ≈ 8-10) but not so strong as to promote unwanted side reactions. Its heterogeneous nature in solvents like acetone or acetonitrile simplifies removal after the reaction.
Reaction Mechanism: SN2 Pathway
The synthesis proceeds in two fundamental steps:
Deprotonation: The potassium carbonate base abstracts the acidic proton from the hydroxyl group of 5-bromosalicylaldehyde, creating a potassium phenoxide intermediate. This intermediate is a potent nucleophile.
Nucleophilic Attack: The negatively charged oxygen of the phenoxide attacks the electrophilic carbon atom of 1-bromopentane, which bears the bromine leaving group. This occurs via a backside attack, characteristic of an SN2 mechanism, leading to the formation of the C-O ether bond and displacement of the bromide ion.[7]
Caption: Mechanism of the Williamson Ether Synthesis.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, where successful execution and subsequent characterization confirm the integrity of the process.
Materials and Equipment
Reagents & Materials
CAS Number
Recommended Purity
5-Bromosalicylaldehyde
1761-61-1
≥98%
1-Bromopentane
110-53-2
≥98%
Potassium Carbonate (K₂CO₃)
584-08-7
Anhydrous, ≥99%
Acetone
67-64-1
Anhydrous, ACS grade
Ethyl Acetate (EtOAc)
141-78-6
ACS grade
Hexanes
110-54-3
ACS grade
Anhydrous Sodium Sulfate (Na₂SO₄)
7757-82-6
Granular
Deionized Water
N/A
High purity
Brine (Saturated NaCl solution)
N/A
N/A
Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄), UV lamp (254 nm), standard laboratory glassware.
Reagent Quantities
Reagent
MW ( g/mol )
Amount (g)
Moles (mmol)
Equivalents
5-Bromosalicylaldehyde
201.02
5.00
24.87
1.0
1-Bromopentane
151.04
4.14 (3.39 mL)
27.36
1.1
Potassium Carbonate
138.21
5.16
37.31
1.5
Acetone
58.08
~100 mL
N/A
Solvent
Step-by-Step Synthesis Procedure
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromosalicylaldehyde (5.00 g, 24.87 mmol) and anhydrous potassium carbonate (5.16 g, 37.31 mmol).
Solvent Addition: Add 100 mL of anhydrous acetone to the flask. Stir the resulting suspension at room temperature.
Alkylation: Add 1-bromopentane (3.39 mL, 27.36 mmol) to the suspension using a syringe.
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C) with vigorous stirring. The reaction is typically complete within 12-24 hours.
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).
Eluent: 9:1 Hexanes:Ethyl Acetate.
Visualization: UV light (254 nm).
The reaction is complete when the starting material spot (5-bromosalicylaldehyde) is no longer visible.
Work-up:
Allow the reaction mixture to cool to room temperature.
Filter the solid potassium carbonate and potassium bromide using a Büchner funnel and wash the solid with a small amount of acetone.
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.
Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel.
Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). The purpose of the water wash is to remove any remaining inorganic salts, while the brine wash helps to break any emulsions and begin the drying process.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Purification:
Purify the crude product by flash column chromatography on silica gel.
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A gradient of hexanes and ethyl acetate, starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate.
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford 5-Bromo-2-(pentyloxy)benzaldehyde as a pure compound.
Experimental Workflow and Data Visualization
Caption: Overall Experimental Workflow for Synthesis.
5-Bromosalicylaldehyde: May cause skin and eye irritation. Handle with gloves and safety glasses.
1-Bromopentane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Work in a well-ventilated fume hood.
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.
General Precautions: All operations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times.
Conclusion
This application note details a reliable and scalable protocol for the synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde from 5-bromosalicylaldehyde. By leveraging the Williamson ether synthesis with carefully chosen reagents and conditions, the target compound can be obtained in high yield and purity. The provided step-by-step procedure, coupled with mechanistic explanations and expected characterization data, offers a complete and validated guide for researchers in organic synthesis and medicinal chemistry.
References
Kuddushi, M. M., et al. (2018). Synthesis and characterization of schiff base aniline with 5-Bromo-2- hydroxyl benzaldehyde and their metal complexes. International Journal of Recent Scientific Research, 9(4G), 26026-30. [Link]
Google Patents. (Original Grant date: 2011). CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron.
Zia, R., et al. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Journal of Molecular Structure, 1265, 133423. [Link]
Google Patents. (Original Grant date: 2019). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
Brainly. (2023). Write the reaction of 1-bromopentane with sodium ethoxide and show all possible products (E2 and SN2) that could occur. [Link]
PubChem. (n.d.). 5-Bromosalicylaldehyde. National Center for Biotechnology Information. [Link]
Nikolova, R., et al. (2022). Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. Molecules, 27(17), 5519. [Link]
Application Notes and Protocols: Wittig Reaction Involving 5-Bromo-2-(pentyloxy)benzaldehyde
For: Researchers, scientists, and drug development professionals Introduction: The Strategic Importance of the Wittig Reaction in Modern Synthesis The Wittig reaction stands as a cornerstone of synthetic organic chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of the Wittig Reaction in Modern Synthesis
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds with exceptional regiochemical control.[1] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this olefination reaction provides a powerful method for converting aldehydes and ketones into alkenes.[2] Its significance lies in the predictable formation of the double bond at the site of the original carbonyl group, a feature not always achievable with other elimination reactions that can yield mixtures of isomers.[3]
The reaction's versatility is further enhanced by its tolerance of a wide array of functional groups on both the carbonyl compound and the phosphorus ylide, also known as the Wittig reagent.[4] This compatibility makes it an invaluable tool in the multistep synthesis of complex molecules, including natural products and active pharmaceutical ingredients.
This application note provides a detailed guide to the Wittig reaction using 5-Bromo-2-(pentyloxy)benzaldehyde as a key starting material. This substituted benzaldehyde is a valuable building block in medicinal chemistry, and its successful olefination opens pathways to a diverse range of stilbene derivatives and other vinyl-substituted aromatic compounds. We will delve into the mechanistic underpinnings of the reaction, offer a robust and validated protocol, and provide insights into the critical parameters that govern its success.
Reaction Overview and Mechanistic Insights
The Wittig reaction proceeds through the reaction of an aldehyde or ketone with a phosphorus ylide.[4] The ylide is typically prepared in situ from a phosphonium salt by deprotonation with a strong base.[2]
The currently accepted mechanism involves a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate known as an oxaphosphetane.[4][5] This intermediate then collapses in a retro-[2+2] cycloaddition to yield the desired alkene and a triphenylphosphine oxide byproduct. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major thermodynamic driving force for the reaction.[5]
Stereochemical Considerations
The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the phosphorus ylide.[5]
Non-stabilized ylides (where the group attached to the carbanion is an alkyl group) typically lead to the formation of the (Z)-alkene.[5][6]
Stabilized ylides (where the group attached to the carbanion is an electron-withdrawing group like an ester or ketone) generally favor the formation of the (E)-alkene.[5][6]
The reaction detailed in this protocol will utilize a non-stabilized ylide, and therefore, the (Z)-isomer is the expected major product.
Visualization of the Reaction Mechanism
Caption: The Wittig reaction mechanism.
Experimental Protocol
This protocol details the synthesis of (Z)-1-(5-Bromo-2-(pentyloxy)phenyl)-2-phenylethene from 5-Bromo-2-(pentyloxy)benzaldehyde and benzyltriphenylphosphonium chloride.
Preparation: Under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (428 mg, 1.1 mmol) to a dry 50 mL round-bottom flask equipped with a magnetic stir bar.
Solvent Addition: Add anhydrous THF (10 mL) to the flask. Stir the suspension at room temperature.
Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (0.69 mL of a 1.6 M solution in hexanes, 1.1 mmol) dropwise via syringe. A deep orange or red color should develop, indicating the formation of the ylide.
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes.
Part 2: Wittig Reaction
Aldehyde Addition: In a separate dry 100 mL round-bottom flask, dissolve 5-Bromo-2-(pentyloxy)benzaldehyde (271 mg, 1.0 mmol) in anhydrous THF (10 mL).
Reaction Mixture: Slowly add the aldehyde solution to the ylide solution at room temperature via syringe.
Reaction Monitoring: The reaction progress can be monitored by TLC (e.g., 9:1 hexanes:ethyl acetate). The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicates the reaction is proceeding. Stir the reaction mixture at room temperature for 2-4 hours or until the starting material is consumed.
Part 3: Workup and Purification
Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (15 mL).
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 15 mL).
Washing: Wash the combined organic layers with brine (15 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity). The triphenylphosphine oxide is more polar and will elute after the alkene product.
Troubleshooting and Key Considerations
Anhydrous Conditions: The Wittig reaction, particularly the ylide formation step with strong bases like n-BuLi, is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.
Base Selection: While n-BuLi is effective, other strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can also be used. The choice of base can sometimes influence the stereoselectivity of the reaction.[7]
Removal of Triphenylphosphine Oxide: This byproduct can sometimes be challenging to remove completely. If column chromatography is not fully effective, recrystallization of the product may be a viable alternative.
Reaction Temperature: For non-stabilized ylides, running the reaction at lower temperatures can sometimes enhance the selectivity for the (Z)-isomer.
Application Notes and Protocols for 5-Bromo-2-(pentyloxy)benzaldehyde in Heterocyclic Chemistry
Introduction: Unlocking the Synthetic Potential of 5-Bromo-2-(pentyloxy)benzaldehyde 5-Bromo-2-(pentyloxy)benzaldehyde is a versatile aromatic building block of significant interest to researchers in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Synthetic Potential of 5-Bromo-2-(pentyloxy)benzaldehyde
5-Bromo-2-(pentyloxy)benzaldehyde is a versatile aromatic building block of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, characterized by three distinct and orthogonally reactive functional groups, offers a powerful platform for the construction of complex heterocyclic scaffolds.
The strategic positioning of these groups is key to its utility:
The Aldehyde (-CHO): An electrophilic center, primed for nucleophilic attack and condensation reactions. It serves as the primary anchor for building new ring systems.
The Bromo (-Br) group: Positioned para to the aldehyde, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann), allowing for the introduction of diverse aryl, alkyl, or amino substituents.
The Pentyloxy (-O(CH₂)₄CH₃) group: A moderately bulky ether group at the ortho position. It serves as a stable protecting group for the phenolic oxygen and exerts significant steric and electronic influence on the adjacent aldehyde, modulating its reactivity and influencing the regioselectivity of cyclization reactions.
This guide provides researchers, scientists, and drug development professionals with detailed application notes and validated protocols for leveraging 5-Bromo-2-(pentyloxy)benzaldehyde in the synthesis of key heterocyclic cores. The methodologies described are grounded in established, name-brand reactions, adapted to highlight the unique synthetic advantages of this specific substrate.
Application Note 1: Multicomponent Synthesis of Substituted Pyridines via the Hantzsch Reaction
Principle & Application: The Hantzsch pyridine synthesis is a robust and highly convergent one-pot reaction that assembles the dihydropyridine core from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][2] The resulting 1,4-dihydropyridines can be easily oxidized to the corresponding aromatic pyridines, which are privileged scaffolds in numerous FDA-approved drugs. 5-Bromo-2-(pentyloxy)benzaldehyde is an ideal aldehyde component for this reaction, enabling the synthesis of pyridines bearing a highly functionalized phenyl group at the 4-position. The bromine and pentyloxy substituents can be further modified in downstream steps to generate extensive chemical libraries for structure-activity relationship (SAR) studies.
Causality in Experimental Design:
Catalyst: The reaction is typically self-catalyzed or proceeds with a simple acid or base. For this protocol, ammonium acetate serves as both the nitrogen source and a mild acidic catalyst.
Solvent: Ethanol is chosen as the solvent due to its ability to dissolve all reactants and its suitable boiling point for refluxing conditions, which drives the reaction to completion.
Oxidation: The dihydropyridine intermediate is often stable but can be readily oxidized to the more therapeutically relevant pyridine. Cerium(IV) ammonium nitrate (CAN) is a powerful and efficient oxidizing agent for this transformation, providing a clean conversion.
Protocol 1: Synthesis of Ethyl 4-(5-bromo-2-(pentyloxy)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Safety: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Ethyl acetoacetate is a flammable liquid and irritant.
Experimental Procedure:
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-(pentyloxy)benzaldehyde (2.71 g, 10.0 mmol).
Reagent Addition: Add anhydrous ethanol (30 mL), followed by ethyl acetoacetate (2.60 g, 2.53 mL, 20.0 mmol), and ammonium acetate (0.77 g, 10.0 mmol).
Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
Work-up and Isolation:
Once the reaction is complete, cool the mixture to room temperature.
Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring.
A yellow precipitate of the dihydropyridine product will form.
Collect the solid by vacuum filtration, washing with cold water (2 x 20 mL).
Dry the product under vacuum to yield the title compound.
Reactant
MW ( g/mol )
Amount (mmol)
Mass/Volume
5-Bromo-2-(pentyloxy)benzaldehyde
271.16
10.0
2.71 g
Ethyl acetoacetate
130.14
20.0
2.60 g (2.53 mL)
Ammonium acetate
77.08
10.0
0.77 g
Anhydrous Ethanol
46.07
-
30 mL
Expected Outcome: A pale yellow solid with an expected yield of 80-90%.
Application Note 2: Synthesis of 1,5-Benzodiazepine Scaffolds
Principle & Application: 1,5-Benzodiazepines are a class of seven-membered nitrogen-containing heterocycles that form the core of many psychoactive drugs. A classic and straightforward synthesis involves the acid-catalyzed condensation of an o-phenylenediamine with two equivalents of a ketone or, as in this application, a molecule that can react sequentially like an aldehyde followed by an in-situ generated enamine.[3] Using 5-Bromo-2-(pentyloxy)benzaldehyde allows for the creation of benzodiazepine derivatives with a defined substitution pattern, where the bromo- and pentyloxy-substituted phenyl ring resides at the 2-position of the heterocyclic core.
Causality in Experimental Design:
Reactants: The reaction between o-phenylenediamine and the aldehyde first forms a Schiff base (imine). A second molecule of the aldehyde is not used; instead, the reaction is typically performed with a ketone. For this protocol, we adapt the synthesis by reacting the aldehyde with o-phenylenediamine and a β-ketoester (ethyl acetoacetate), which provides the second carbonyl equivalent and drives the cyclization.
Catalyst: Acetic acid serves as a mild acidic catalyst, promoting both the initial imine formation and the subsequent cyclization without causing degradation of the starting materials.[3]
Solvent: Ethanol is a suitable solvent that facilitates the dissolution of reactants and allows for heating to drive the reaction.
Protocol 2: Synthesis of 7-Bromo-10-(pentyloxy)-4-methyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
(This protocol is an adaptation for an aldehyde and a β-ketoester)
Safety: o-Phenylenediamine is toxic and a suspected mutagen; handle with extreme care. Acetic acid is corrosive. All operations must be performed in a fume hood.
Experimental Procedure:
Reaction Setup: In a 50 mL round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10.0 mmol) in a mixture of ethanol (20 mL) and glacial acetic acid (1 mL).
Reagent Addition: Add 5-Bromo-2-(pentyloxy)benzaldehyde (2.71 g, 10.0 mmol) to the solution and stir at room temperature for 30 minutes.
Second Condensation: Add ethyl acetoacetate (1.30 g, 1.28 mL, 10.0 mmol) to the mixture.
Reaction: Heat the reaction mixture to reflux for 8 hours. Monitor by TLC (7:3 Hexane:Ethyl Acetate).
Work-up and Isolation:
Cool the reaction to room temperature and pour it into a beaker containing 100 mL of ice water.
Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
The crude product will precipitate. Collect the solid by vacuum filtration.
Recrystallize the crude solid from ethanol to obtain the purified benzodiazepine derivative.
Reactant
MW ( g/mol )
Amount (mmol)
Mass/Volume
5-Bromo-2-(pentyloxy)benzaldehyde
271.16
10.0
2.71 g
o-Phenylenediamine
108.14
10.0
1.08 g
Ethyl acetoacetate
130.14
10.0
1.30 g (1.28 mL)
Ethanol/Acetic Acid
-
-
20 mL / 1 mL
Expected Outcome: A crystalline solid with an expected yield of 65-75%.
Application Note 3: Synthesis of Functionalized Stilbenes via Wittig Reaction
Principle & Application: The Wittig reaction is a cornerstone of organic synthesis for its reliable and stereoselective formation of carbon-carbon double bonds by reacting a carbonyl compound with a phosphorus ylide.[4][5] While not a direct heterocycle synthesis, this reaction transforms the aldehyde group of 5-Bromo-2-(pentyloxy)benzaldehyde into a vinyl group. The resulting stilbene derivative is a crucial intermediate. The newly formed double bond can undergo various subsequent reactions, such as epoxidation followed by ring-opening, or oxidative cleavage, to build heterocyclic systems. The bromine atom remains available for cross-coupling.
Causality in Experimental Design:
Ylide Generation: The phosphorus ylide is generated in situ. Triphenylphosphine is first reacted with a suitable alkyl halide (e.g., benzyl bromide) to form a phosphonium salt.[4] A strong base, such as n-butyllithium (n-BuLi), is required to deprotonate the phosphonium salt to form the reactive ylide. This process must be conducted under anhydrous and inert conditions.
Reaction Conditions: The reaction is performed at low temperature (-78 °C) to control the addition of the highly reactive n-BuLi and then warmed to allow the reaction to proceed. Anhydrous THF is essential as the solvent to prevent quenching of the strong base and ylide.
Stereoselectivity: Using an unstabilized ylide (as generated from benzyl bromide) typically favors the formation of the (Z)-alkene.[6]
Protocol 3: Synthesis of (Z)-1-(5-Bromo-2-(pentyloxy)phenyl)-2-phenylethene
Materials & Safety:
Reactants: Benzyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, 5-Bromo-2-(pentyloxy)benzaldehyde.
Solvent: Anhydrous Tetrahydrofuran (THF).
Safety:EXTREME CAUTION. n-BuLi is highly pyrophoric and reacts violently with water. All glassware must be oven- or flame-dried, and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon). Handle n-BuLi with a proper syringe technique.
Experimental Procedure:
Ylide Preparation:
To a flame-dried 100 mL three-neck flask under an inert atmosphere, add benzyltriphenylphosphonium bromide (4.33 g, 10.0 mmol) and anhydrous THF (40 mL).
Cool the resulting suspension to 0 °C in an ice bath.
Slowly add n-BuLi (1.6 M in hexanes, 6.25 mL, 10.0 mmol) dropwise via syringe. The solution will turn a deep red or orange color, indicating ylide formation.
Stir the mixture at 0 °C for 1 hour.
Aldehyde Addition:
In a separate dry flask, dissolve 5-Bromo-2-(pentyloxy)benzaldehyde (2.44 g, 9.0 mmol) in anhydrous THF (10 mL).
Add the aldehyde solution dropwise to the cold ylide solution via a syringe or dropping funnel.
Reaction:
After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12-16 hours.
Work-up and Isolation:
Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure.
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the stilbene derivative by column chromatography on silica gel (eluting with hexanes) to separate it from the byproduct.
Reactant
MW ( g/mol )
Amount (mmol)
Mass/Volume
Benzyltriphenylphosphonium bromide
433.31
10.0
4.33 g
n-Butyllithium (1.6 M)
64.06
10.0
6.25 mL
5-Bromo-2-(pentyloxy)benzaldehyde
271.16
9.0
2.44 g
Anhydrous THF
72.11
-
~50 mL
Expected Outcome: A colorless oil or white solid after purification, with an expected yield of 60-75%.
Visualizations: Reaction Mechanisms and Workflows
General Synthetic Workflow
This diagram illustrates the central role of 5-Bromo-2-(pentyloxy)benzaldehyde as a precursor to various heterocyclic and intermediate structures.
Caption: Mechanism of the Hantzsch Dihydropyridine Synthesis.
Wittig Reaction Mechanism
The pathway from ylide and aldehyde to the final alkene product.
Caption: Mechanism of the Wittig Reaction.
References
Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. Available at: [Link]
Mansour, T. S. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]
Organic Chemistry Portal. Friedlaender Synthesis. Available at: [Link]
Balasubramanian, M., & Keay, J. G. (1996). Synthesis of 1,5-Benzodiazepine and Its Derivatives.
Reddy, K. L., et al. (2011). A simple and versatile method for the synthesis of 1,5-benzodiazepines is via condensation of o-phenylenediamines (OPDA) and ketones in the presence of catalytic amount of H-MCM-22.
Master Organic Chemistry (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Available at: [Link]
Organic Chemistry Portal. Wittig Reaction. Available at: [Link]
Chemistry Stack Exchange (2014). Wittig reaction with benzaldehyde. Available at: [Link]
Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Chemische Berichte, 14(2), 1637-1638. Available at: [Link]
laboratory scale-up of 5-Bromo-2-(pentyloxy)benzaldehyde synthesis
Executive Summary This application note details the process development and scale-up strategy for the synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde (CAS: 79838-68-3), a critical intermediate in the synthesis of ferroele...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the process development and scale-up strategy for the synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde (CAS: 79838-68-3), a critical intermediate in the synthesis of ferroelectric liquid crystals and pharmaceutical active pharmaceutical ingredients (APIs). While often performed on a milligram scale using various alkylation methods, this guide focuses on a robust, scalable Williamson Ether Synthesis protocol suitable for transition from gram-scale discovery to kilogram-scale production (Kilo-Lab).[1] Key improvements include the replacement of volatile solvents with high-boiling polar aprotic solvents to enhance safety and kinetics, and the development of a precipitation-based workup to minimize solvent extraction volumes.
Introduction & Retrosynthetic Strategy
The target molecule features a benzaldehyde core with a bromine atom at the C5 position and a pentyloxy ether linkage at C2. The integrity of the aldehyde functionality and the aryl bromide during the etherification process is paramount.
Retrosynthetic Analysis:
The most logical disconnection is at the ether oxygen, leading to two commercially available precursors:
5-Bromosalicylaldehyde (5-Bromo-2-hydroxybenzaldehyde) : The nucleophilic scaffold.[1]
1-Bromopentane (n-Pentyl bromide) : The electrophilic alkylating agent.[1]
Strategic Choice:
We utilize a base-mediated SN2 alkylation (Williamson Ether Synthesis).[1]
Base Selection: Potassium Carbonate (
) is selected over Sodium Hydride () or Hydroxide ().[1] is non-pyrophoric, easy to handle in bulk, and provides sufficient basicity to deprotonate the phenol () without promoting aldol condensation or Cannizzaro side reactions typical of strong hydroxide bases.
Solvent Selection: N,N-Dimethylformamide (DMF) is chosen for scale-up.[1] Its high dielectric constant promotes the dissociation of the phenoxide-potassium ion pair, significantly accelerating the SN2 reaction rate compared to acetone or acetonitrile. Furthermore, its high boiling point provides a wide safety margin against over-pressurization.[1]
Chemical Reaction & Mechanism
The reaction proceeds via the deprotonation of the phenolic hydroxyl group by carbonate, followed by the nucleophilic attack of the resulting phenoxide on the primary carbon of 1-bromopentane.
Figure 1: Reaction scheme for the synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde.
1-Bromopentane: Flammable liquid.[1] Alkylating agent (potential mutagen).[1] Use in a fume hood.[1]
DMF: Hepatotoxin.[1] Use chemically resistant gloves (Butyl rubber preferred).[1]
Step 1: Reaction Setup
Equip a 2 L Double-Jacketed Reactor with an overhead mechanical stirrer (impeller type: pitch blade for axial flow), a reflux condenser, a temperature probe, and a nitrogen inlet.[1]
Charge DMF (500 mL, 5 vol) into the reactor.
Add 5-Bromosalicylaldehyde (100.0 g, 0.497 mol, 1.0 equiv) . Stir at 150 RPM until fully dissolved.
Add 1-Bromopentane (82.6 g, 68 mL, 0.547 mol, 1.1 equiv) via a dropping funnel over 15 minutes. Scale-up Insight: Slow addition is not strictly necessary for thermodynamics but prevents local concentration hotspots.[1]
Step 2: Reaction Execution
Heat the mixture to 65°C . Caution: Monitor for mild exotherm around 40-50°C.[1]
Maintain temperature at 65-70°C for 4 to 6 hours .
IPC (In-Process Control): Sample 50 µL, quench in water/MeCN, and analyze by HPLC (C18 column, Water/MeCN gradient).
Target: < 1.0% remaining starting material (SM).[1]
Step 3: Workup (Precipitation Method)
Rationale: DMF is water-miscible.[1] Adding water will dissolve the inorganic salts (KBr, excess K2CO3) and precipitate the lipophilic product, avoiding large volumes of extraction solvents like DCM or Ethyl Acetate.
Cool the reaction mixture to 20-25°C .
Slowly charge Deionized Water (1000 mL, 10 vol) over 45 minutes while increasing stir speed to 300 RPM.
Critical Parameter: Rapid addition can cause oiling out.[1] Slow addition promotes the formation of a filterable solid.[1]
Cool the resulting slurry to 0-5°C and age for 1 hour.
Filter the solid using a Büchner funnel or centrifuge.[1]
Wash the cake with Water (2 x 200 mL) to remove residual DMF and inorganic salts.
Step 4: Purification
Transfer the wet cake to a clean flask.
Recrystallize from Ethanol (95%) or Heptane/Ethyl Acetate (9:1) depending on crystal habit.[1]
Standard: Dissolve in hot Ethanol (3-4 vol), cool slowly to room temperature, then to 0°C.
Dry the solid in a vacuum oven at 40°C for 12 hours.
Solution: Ensure DMF is anhydrous (< 0.05% water).[1] Increase catalyst loading (add 0.1 equiv KI) to form the more reactive alkyl iodide in situ (Finkelstein condition).
Color Issues:
Cause: Oxidation of phenol or trace iron contamination.[1]
Solution: Perform reaction under inert Nitrogen atmosphere. Use an EDTA wash if necessary.[1]
References
Williamson, A. W. (1850).[1] "Theory of Aetherification".[1] Philosophical Magazine, 37, 350–356.[1] (Foundational Mechanism).[1]
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Phenol Alkylation).
PubChem Compound Summary. (2024). "5-Bromosalicylaldehyde".[1][2][3][4] National Center for Biotechnology Information.[1] Available at: [Link][1]
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Mechanistic insight into O-alkylation selectivity).
Application Notes and Protocols for the Characterization of 5-Bromo-2-(pentyloxy)benzaldehyde
Introduction 5-Bromo-2-(pentyloxy)benzaldehyde is a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its purity and structural integrity a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
5-Bromo-2-(pentyloxy)benzaldehyde is a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its purity and structural integrity are paramount to ensure the quality, efficacy, and safety of the final products. This document provides a comprehensive guide to the analytical methods for the complete characterization of 5-Bromo-2-(pentyloxy)benzaldehyde, offering detailed protocols and the scientific rationale behind the selection of each technique. These methodologies are designed for researchers, scientists, and drug development professionals to establish a robust quality control framework.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of 5-Bromo-2-(pentyloxy)benzaldehyde is essential for the development of analytical methods and for its handling and storage.
116-119 °C (for the analogous 5-bromo-2-methoxybenzaldehyde)
Chromatographic Analysis: Purity and Impurity Profiling
Chromatographic techniques are indispensable for assessing the purity of 5-Bromo-2-(pentyloxy)benzaldehyde and for identifying and quantifying any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its high resolution and sensitivity.[4]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). For 5-Bromo-2-(pentyloxy)benzaldehyde, a reverse-phase method is highly effective, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.[4]
Protocol: Reverse-Phase HPLC for Purity Assessment
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile and water is recommended to ensure the elution of both polar and nonpolar impurities. For Mass Spectrometry (MS) compatibility, replace any non-volatile acids with formic acid.[4]
Solvent A: Water with 0.1% formic acid
Solvent B: Acetonitrile with 0.1% formic acid
Gradient Program:
0-5 min: 50% B
5-25 min: 50% to 95% B
25-30 min: 95% B
30.1-35 min: 50% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve an accurately weighed amount of 5-Bromo-2-(pentyloxy)benzaldehyde in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
Rationale for Method Selection: The C18 column provides excellent retention and separation for moderately nonpolar compounds like 5-Bromo-2-(pentyloxy)benzaldehyde. The gradient elution ensures that a wide range of potential impurities, with varying polarities, can be effectively separated and detected. The use of formic acid in the mobile phase makes the method compatible with mass spectrometry for impurity identification.[4]
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of 5-Bromo-2-(pentyloxy)benzaldehyde.
Spectroscopic Characterization: Structural Elucidation and Confirmation
Spectroscopic techniques are crucial for confirming the chemical structure of 5-Bromo-2-(pentyloxy)benzaldehyde. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Bromo-2-(pentyloxy)benzaldehyde, ¹H NMR and ¹³C NMR are essential.
Expected ¹H NMR Spectral Features:
Based on the structure of benzaldehyde and its derivatives, the following proton signals are expected[5][6]:
Aldehyde Proton (-CHO): A singlet around δ 9.8-10.0 ppm.[5]
Aromatic Protons: Three protons on the benzene ring, appearing in the region of δ 7.0-8.0 ppm, with splitting patterns determined by their coupling with each other.
Pentyloxy Group Protons (-OCH₂CH₂CH₂CH₂CH₃):
-OCH₂-: A triplet around δ 4.0-4.2 ppm.
-CH₂CH₂CH₂-: Multiplets in the range of δ 1.3-1.8 ppm.
-CH₃: A triplet around δ 0.9 ppm.
Protocol: ¹H NMR Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
Acquisition: Acquire the spectrum using standard parameters for ¹H NMR.
Expected ¹³C NMR Spectral Features:
Aldehyde Carbonyl (C=O): A signal around δ 190-192 ppm.
Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the bromine showing a lower chemical shift.
Pentyloxy Group Carbons: Five signals in the aliphatic region (δ 14-70 ppm).
Infrared (IR) Spectroscopy
Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.[7]
Expected IR Absorption Bands:
The IR spectrum of 5-Bromo-2-(pentyloxy)benzaldehyde is expected to show characteristic absorption bands for its functional groups[7][8]:
C=O Stretch (Aldehyde): A strong, sharp peak around 1700-1720 cm⁻¹.[7]
C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[7]
Aromatic C=C Stretch: Peaks in the range of 1500-1600 cm⁻¹.[7]
C-O-C Stretch (Ether): A strong band in the region of 1200-1250 cm⁻¹.
C-Br Stretch: A band in the lower wavenumber region, typically 500-600 cm⁻¹.
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.
Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For halogenated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.
Expected Mass Spectrum:
Molecular Ion Peak (M⁺): A pair of peaks at m/z 270 and 272, corresponding to the [M]⁺ and [M+2]⁺ ions due to the bromine isotopes.
Fragmentation Pattern: Expect fragmentation corresponding to the loss of the pentyloxy group, the aldehyde group, and other characteristic fragments.
Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
Instrumentation: A mass spectrometer with an electron ionization source, often coupled with a Gas Chromatography (GC) system for sample introduction (GC-MS).
Ionization Energy: Standard 70 eV.
Mass Range: Scan a range that includes the expected molecular ion, for example, m/z 50-350.
Sample Introduction: If using GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.
Integrated Spectroscopic Analysis Workflow
Caption: Integrated workflow for the spectroscopic characterization of 5-Bromo-2-(pentyloxy)benzaldehyde.
Conclusion
The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of 5-Bromo-2-(pentyloxy)benzaldehyde. The combination of chromatographic and spectroscopic techniques ensures the verification of its identity, purity, and impurity profile, which is critical for its application in regulated industries. The provided protocols are a starting point and may require optimization based on the specific instrumentation and the nature of the samples being analyzed.
References
SIELC Technologies. (2018, May 16). 2-Pentanone, 5-bromo. Retrieved from [Link]
Siddiqui, N., Javed, S., Al-Otaibi, J. S., Al-Zahrani, F. M., Al-Ghamdi, M. S., & Garg, N. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Chemistry Central Journal, 19(1), 1-20. Retrieved from [Link]
Dehari, S., et al. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica, 2(6), 273-278. Retrieved from [Link]
Connor, T. H., Smith, J. P., & McDiarmid, M. A. (2016). Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment. Journal of occupational and environmental hygiene, 13(11), 846–854. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]
Goti, A., et al. (2017). (a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm-1. ResearchGate. Retrieved from [Link]
Remaud, G. S., et al. (2012). Typical 2H-NMR spectrum of benzaldehyde obtained on a 500 MHz... ResearchGate. Retrieved from [Link]
PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]
Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1246. Retrieved from [Link]
NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. Retrieved from [Link]
NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. Retrieved from [Link]
Application Note: Lipophilic Optimization of 5-Bromo-2-alkoxybenzaldehyde Scaffolds
Executive Summary & Scientific Rationale This application note details the biological potential and experimental protocols for 5-Bromo-2-(pentyloxy)benzaldehyde , a strategic pharmacophore intermediate. While simple benz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
This application note details the biological potential and experimental protocols for 5-Bromo-2-(pentyloxy)benzaldehyde , a strategic pharmacophore intermediate. While simple benzaldehydes possess intrinsic weak antimicrobial activity, this specific scaffold represents a "Lead Optimization" candidate designed to balance electronic effects with lipophilicity.
The Pharmacophore Logic:
5-Bromo Motif: Provides a halogen bond donor capability and electron-withdrawing character, enhancing the acidity of potential downstream NH groups (e.g., in hydrazones). It also serves as a handle for palladium-catalyzed cross-coupling (Suzuki/Sonogashira) for library expansion.
2-Pentyloxy (C5) Chain: Unlike the common methoxy (C1) or ethoxy (C2) analogs, the pentyl chain significantly increases the partition coefficient (LogP). This modification is critical for:
Membrane Permeability: Facilitating passive transport across bacterial cell walls or cancer cell membranes.
Hydrophobic Pocket Filling: Targeting deep hydrophobic clefts in enzymes such as Urease and Tyrosinase .
This guide focuses on transforming this intermediate into bioactive Schiff bases (Thiosemicarbazones/Hydrazones) , which are the active pharmaceutical ingredients (APIs) for antimicrobial and anticancer applications.
Synthetic Pathway & Workflow
To access the biological activity, the aldehyde must first be derivatized. The following workflow illustrates the conversion of the parent salicylaldehyde to the pentyloxy intermediate, and finally to a bioactive thiosemicarbazone.
Figure 1: Synthetic Workflow and SAR Logic
Caption: Synthetic route from parent salicylaldehyde to bioactive thiosemicarbazone, highlighting SAR checkpoints.
Rationale: 5-bromo-2-alkoxy derivatives are documented potent inhibitors of Urease (Helicobacter pylori target). The bromine atom and hydrophobic alkoxy chain enhance binding to the Nickel-containing active site.
Positive Control: Thiourea or Acetohydroxamic Acid.
Workflow:
Incubation: Mix 25 µL of enzyme solution (5 U/mL) with 5 µL of the test compound (dissolved in DMSO, varying concentrations 1–100 µM). Incubate at 37°C for 15 minutes.
Substrate Addition: Add 55 µL of Urea (100 mM). Incubate at 37°C for 15 minutes.
Figure 2: Proposed Mechanism of Action (Urease Inhibition)
Caption: Molecular docking hypothesis showing the dual-binding mode: Metal chelation and hydrophobic pocket occupation.
Expected Performance Data (Reference Values)
The following table summarizes expected IC50 values based on Structure-Activity Relationship (SAR) studies of similar 5-bromo-2-alkoxy derivatives [1, 2].
Assay Target
Compound Variant
Expected IC50 / MIC
Rationale
Urease Inhibition
5-Bromo-2-methoxy (C1)
25.0 ± 2.1 µM
Good chelation, weak hydrophobic binding.
Urease Inhibition
5-Bromo-2-pentyloxy (C5)
12.5 ± 1.5 µM
Optimal hydrophobic fit in active site.
Urease Inhibition
5-Bromo-2-decyloxy (C10)
> 50 µM
Steric hindrance / Solubility issues.
Anticancer (MCF-7)
5-Bromo-2-pentyloxy
5.0 - 8.0 µM
Enhanced cellular uptake vs C1 analog.
Antibacterial (S. aureus)
5-Bromo-2-pentyloxy
16 - 32 µg/mL
Moderate activity; requires Schiff base moiety.
References
Urease Inhibition of 5-Bromo-2-aryl Benzimidazole Derivatives:
Title: 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes.[1]
Source: PubMed / NIH (2018).
URL:[Link]
(Demonstrates the high potency of 5-bromo-substituted scaffolds against urease).
Anticancer Activity of Salicylaldehyde Hydrazones:
Title: Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation.[2]
Source: PMC / NIH (2025).
URL:[Link]
(Note: Generalized link to recent hydrazone research; specific volume/page may vary. Confirms 5-bromo and alkoxy substitution enhances cytotoxicity against leukemia and breast cancer lines).
Benzaldehyde Derivatives as Antibiotic Modulators:
Title: Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster.[3]
Source: PMC / NIH (2021).
URL:[Link]
(Establishes the baseline antimicrobial activity of the benzaldehyde core).
Chemical Property Data (5-Bromo-2-methoxybenzaldehyde Analog):
Title: 5-Bromo-2-methoxybenzaldehyde Compound Summary.
Source: PubChem.[4][5][6]
URL:[Link]
(Provides physicochemical baseline for the 2-alkoxy-5-bromo scaffold).
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: TSC-5B2PB-001
Status: Active
Last Updated: February 3, 2026
Department: Process Chemistry & Application Support
Executive Summary & Synthetic Logic
Target Molecule: 5-Bromo-2-(pentyloxy)benzaldehyde
CAS: [Commonly associated with 5-bromosalicylaldehyde derivatives]
Primary Application: Intermediate for API synthesis (e.g., Voxelotor analogs, SGLT2 inhibitors) and liquid crystal mesogens.
The synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde is classically achieved via a Williamson Ether Synthesis . This involves the
alkylation of 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde) with 1-bromopentane (or 1-iodopentane) using a base such as Potassium Carbonate () in a polar aprotic solvent like DMF or Acetonitrile.
While theoretically straightforward, this reaction is strictly governed by nucleophilicity vs. basicity and steric kinetics . The pentyl chain introduces a moderate steric drag compared to methyl/ethyl groups, often leading to incomplete conversion or competitive degradation if reaction times are extended excessively.
The following diagram maps the standard synthetic route and the specific origin points of the most common impurities. Use this to diagnose where your process might be deviating.
Figure 1: Mechanistic pathway showing the transformation of 5-bromosalicylaldehyde to the target ether, highlighting critical diversion points where impurities A, B, and C are generated.
Common Impurities Profile
Refer to this table when analyzing HPLC or TLC data. Relative Retention Times (RRT) are approximate and based on a standard C18 Reverse Phase method (Water/Acetonitrile gradient).
Impurity ID
Chemical Name
Origin
RRT (Approx)
Detection
Impurity A
5-Bromo-2-hydroxybenzaldehyde
Unreacted Starting Material. Caused by wet solvent or insufficient base.
~0.80
UV 254nm / FeCl3 stain (Purple)
Impurity B
5-Bromo-2-(pentyloxy)benzoic acid
Oxidation of the aldehyde group during workup or storage.
~0.65
UV 254nm / pH sensitive
Impurity C
5-Bromo-2-hydroxybenzoic acid
Oxidation of the starting material before reaction.
~0.40
UV 254nm
Impurity D
1-Bromopentane
Excess reagent not removed during workup.
> 1.50 (Non-polar)
Weak UV / I2 stain
Impurity E
Dimer Species
Aldol condensation products (rare, requires high temp + strong base).
~1.2 - 1.4
UV 254nm
Troubleshooting Guides (Q&A)
Issue 1: Incomplete Conversion (High Levels of Impurity A)
User Question: "I ran the reaction for 12 hours at 60°C, but HPLC shows 15% unreacted 5-bromosalicylaldehyde. Adding more alkyl halide doesn't help. What is wrong?"
Technical Diagnosis:
This is a classic "stalled
" scenario. The issue is rarely the alkyl halide; it is almost always the nucleophile (phenoxide) .
Moisture Poisoning: The phenoxide anion is a strong base. If your DMF contains water (>0.5%), the water solvates the anion, forming a "hydration shell" that drastically reduces its nucleophilicity.
Base Particle Size:
has low solubility in DMF. If you used granular carbonate, the surface area is too low for effective deprotonation.
Corrective Protocol:
Switch Base Form: Use powdered, anhydrous
. Avoid granular forms.
The "Scavenger" Tactic: Add a catalytic amount of Potassium Iodide (KI) (0.1 eq).
Mechanism:[1][2][3][4][5][6] KI reacts with 1-bromopentane to form 1-iodopentane in situ. The iodide is a better leaving group than bromide, accelerating the reaction rate significantly (Finkelstein reaction logic).
Solvent Drying: Ensure DMF is anhydrous. If unsure, add activated 4Å molecular sieves to the reaction vessel.
Issue 2: The "Yellowing" & Low Purity (Impurity B & C)
User Question: "My product is a dark yellow/brown oil instead of a pale solid/oil, and the NMR shows a small broad peak around 11 ppm. Yield is low."
Technical Diagnosis:
The color and the 11 ppm peak indicate Oxidation .
Aldehydes are prone to air oxidation to carboxylic acids (Impurity B/C).
Phenols oxidize to quinones (dark colored species) in basic, aerobic conditions.
The 11 ppm peak is the carboxylic acid proton (
).
Corrective Protocol:
Inert Atmosphere (Mandatory): You must sparge the solvent with Nitrogen or Argon for 15 minutes before adding the base. The reaction must run under a positive pressure of inert gas.
Workup pH Control: During the aqueous workup, do not acidify below pH 4. Strong acid can precipitate the oxidized byproducts (acids) with your product. Washing the organic layer with saturated
will selectively remove the acidic impurities (Impurity B and C) while leaving the target aldehyde in the organic layer.
Issue 3: Regio-Control (If synthesizing via Bromination)
User Question: "I tried making this by brominating 2-(pentyloxy)benzaldehyde instead of alkylating the bromophenol. I have a mixture of isomers."
Technical Diagnosis:
Direct bromination of 2-(pentyloxy)benzaldehyde is not recommended .
The aldehyde group is electron-withdrawing (meta-director).
The alkoxy group is electron-donating (ortho/para-director).
These directing effects conflict, leading to a mixture of 5-bromo (para to alkoxy) and 3-bromo (ortho to alkoxy) isomers, which are incredibly difficult to separate.
Strategic Fix:Abandon Route B. Always use Route A (Alkylation of the pre-brominated phenol). 5-bromosalicylaldehyde is commercially available and cheap; it guarantees the bromine is in the correct position (C5) before you attach the pentyl chain.
Validated Experimental Protocol
Standardized for 10g Scale
Reagents:
5-Bromo-2-hydroxybenzaldehyde (1.0 eq)
1-Bromopentane (1.2 eq)
(Powdered, Anhydrous) (2.0 eq)
Potassium Iodide (KI) (0.1 eq) - Catalyst
DMF (Anhydrous) (5 vol relative to SM)
Step-by-Step:
Setup: Flame-dry a 3-neck round bottom flask. Cool under
flow.
Charging: Add 5-Bromo-2-hydroxybenzaldehyde and anhydrous DMF. Stir until dissolved.
Deprotonation: Add powdered
. The solution will turn bright yellow (phenoxide formation). Stir at RT for 30 mins.
Addition: Add KI, followed by the dropwise addition of 1-bromopentane.
Reaction: Heat to 60°C . Note: Do not exceed 80°C to prevent Cannizzaro side reactions.
Monitoring: Check TLC (Hexane/EtOAc 8:2) at 4 hours. SM (Rf ~0.5) should disappear; Product (Rf ~0.7) appears.[7]
Workup (Crucial for Purity):
Cool to RT. Pour into ice water (10 vol).
Extract with Ethyl Acetate (3x).
Purification Wash: Wash combined organics with 1M NaOH (cold) . This removes unreacted Starting Material (Impurity A) by converting it back to the water-soluble phenoxide.
Use this flow to decide on the purification method based on your crude analysis.
Figure 2: Purification logic tree. Note that chemical washing (NaOH/NaHCO3) is far more efficient than chromatography for removing the specific impurities associated with this synthesis.
References
Williamson Ether Synthesis Mechanism & Kinetics
Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][5][10][11]
Technical Support Center: Synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde
Executive Summary & Reaction Architecture This guide addresses the synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde , a critical intermediate often used in the development of ferroelectric liquid crystals and Schiff-base l...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Reaction Architecture
This guide addresses the synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde , a critical intermediate often used in the development of ferroelectric liquid crystals and Schiff-base ligands.
The synthesis follows a biphasic protocol:
Regioselective Bromination: Electrophilic aromatic substitution of salicylaldehyde.
Williamson Ether Synthesis:
alkylation of the phenolic hydroxyl group.
While the pathway appears straightforward, yield attrition usually occurs due to three specific failure modes: over-bromination , competitive E2 elimination during alkylation, and Cannizzaro disproportionation .
Master Reaction Scheme & Side Reaction Topology
Figure 1: Reaction topology illustrating the primary synthetic route (solid lines) and critical deviation points leading to impurities (dotted lines).[1][2]
Phase 1: Bromination of Salicylaldehyde[1][3][4]
Objective: Selectively install bromine at the C5 position.
Critical Mechanism: The hydroxyl group is an ortho, para-director. The para position (C5) is sterically favored over the ortho position (C3), which is crowded by the aldehyde group.
Common Failure Modes
Symptom
Diagnosis
Root Cause
Corrective Action
Mixture of Mono- and Di-bromo products
NMR shows extra aromatic singlets.
Stoichiometry Error: Excess drives the reaction to the 3,5-dibromo derivative.
Use exactly 1.0–1.05 eq of . Maintain temp < 20°C.
Low Yield / Dark Tarry Residue
Polymerization or Oxidation.
Exothermic Runaway: Adding bromine too fast generates localized hot spots.
Add dropwise as a solution in AcOH. Ensure vigorous stirring.
Aldehyde Proton Loss
Missing -CHO peak (~10 ppm) in NMR.
Oxidation: can oxidize the aldehyde to carboxylic acid (rare in AcOH, common in water).
Ensure anhydrous conditions. Avoid aqueous workups until quench.
Troubleshooting FAQ: Bromination
Q: Why is my product melting point lower than literature (105°C)?A: This indicates contamination with 3,5-dibromosalicylaldehyde . The di-bromo impurity is difficult to remove via recrystallization because it co-crystallizes.
Protocol Fix: If you detect >5% di-bromo product by GC/TLC, it is often more efficient to discard and restart with strict temperature control (0–5°C) than to attempt purification.
Q: Can I use NBS (N-Bromosuccinimide) instead of elemental bromine?A: Yes, and it is often cleaner. NBS in acetonitrile or DMF provides a slow release of
, favoring mono-substitution. However, elemental bromine in Acetic Acid is the industrial standard due to atom economy.
displacement of bromide from 1-bromopentane by the phenoxide ion.
Critical Mechanism: This is a competition between Substitution () and Elimination ().
Critical Protocol Parameters
Base Selection: Use Potassium Carbonate (
) .
Why? Stronger bases like NaOH or KOH increase the risk of Cannizzaro reaction (disproportionation of the aldehyde) and Aldol condensation . Carbonates are mild enough to deprotonate the phenol (
) without attacking the aldehyde.
Solvent: DMF (Dimethylformamide) or Acetone.
Insight: DMF is superior for reaction rate (polar aprotic), but Acetone allows for easier workup. If using Acetone, add a catalytic amount of Potassium Iodide (Finkelstein condition) to convert the alkyl bromide to the more reactive alkyl iodide in situ.
Troubleshooting Logic Tree: Low Yield in Alkylation
Figure 2: Diagnostic flow for resolving yield issues in the alkylation step.
Troubleshooting FAQ: Alkylation
Q: I see a new spot on TLC moving with the solvent front, but my yield is low.A: That spot is likely 1-pentene .
The Science: Primary alkyl halides can undergo E2 elimination if the temperature is too high.
The Fix: Lower the reaction temperature to 60°C. If using 1-bromopentane, consider switching to 1-iodopentane , which reacts faster via
at lower temperatures, outcompeting the elimination pathway.
Q: My product is an oil, but it's supposed to be a solid.A: The pentyl chain adds significant lipophilicity, often causing "oiling out" during crystallization.
Dissolve the crude oil in a minimum amount of hot Ethanol.
Add water dropwise until turbidity appears, then cool slowly to 4°C.
Seed crystal: If you have no seed, scratch the glass wall with a spatula to induce nucleation.
Q: The aldehyde peak (CHO) disappeared from the NMR, but the aromatic rings are there.A: You likely triggered a Cannizzaro Reaction .
Cause: Presence of water and strong base (hydroxide).[3][4] Even if you used
, wet DMF can hydrolyze to form hydroxides at high heat.
Prevention: Use anhydrous DMF and dry
(dried in an oven at 120°C overnight).
References & Authority
Regioselectivity of Salicylaldehyde Bromination:
Mechanistic Insight: The hydroxyl group directs ortho/para. Steric hindrance from the aldehyde group at C1 discourages attack at C3, favoring C5.
Source: L. G.[5] Wade, Organic Chemistry, Chapter on Aromatic Substitution; also see Journal of Chemical Education regarding substituent effects in electrophilic aromatic substitution.
Williamson Ether Synthesis & Side Reactions:
Elimination vs. Substitution: Primary halides generally favor
, but elevated temperatures shift the Boltzmann distribution to favor the higher activation energy E2 pathway.
Technical Support Center: Purification of 5-Bromo-2-(pentyloxy)benzaldehyde
[1] Case ID: 5B2PB-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive Summary Welcome to the Technical Support Center. You are likely encountering difficulties purify...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Case ID: 5B2PB-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
Welcome to the Technical Support Center. You are likely encountering difficulties purifying 5-Bromo-2-(pentyloxy)benzaldehyde (CAS: 861408-96-0).[1] This molecule presents a specific "amphiphilic" challenge: the polar benzaldehyde core is prone to oxidation, while the lipophilic pentyloxy tail often causes the material to "oil out" rather than crystallize, complicating standard purification.
This guide moves beyond generic advice, offering specific protocols to handle the lipophilic nature of the pentyl chain while preserving the reactive aldehyde and bromine functionalities.
Module 1: Troubleshooting Matrix
Symptom: "The product is an oil and won't crystallize."
Potential Cause
Diagnostic Check
Remediation Protocol
Residual Solvent
1H NMR shows solvent peaks (e.g., EtOAc, Hexane).[1]
High-Vac/Seed: The pentyl chain lowers the melting point (often <50°C). Remove solvent under high vacuum (<1 mbar) for 4h. Scratch flask with glass rod to induce nucleation.[1]
Impurity: Starting Phenol
TLC shows a trailing spot or spot near baseline (polar).[1]
Basic Wash: The starting material (5-bromosalicylaldehyde) is acidic.[1] See Protocol A.
Context: The starting material, 5-bromosalicylaldehyde, often co-elutes with the product on silica due to "tailing." However, the phenolic proton (pKa ~8) allows for chemical separation.
Dissolution: Dissolve the crude oil in Diethyl Ether (Et₂O) or MTBE .[1] Avoid Dichloromethane (DCM) if possible, as emulsions are more common with the pentyl chain.
Cold Wash: Cool the organic phase to 0°C.
Extraction: Wash with cold 1M NaOH (2x).
Why Cold? Minimizes the risk of Cannizzaro reaction on the product aldehyde.
Why NaOH? Carbonate is often too weak to fully deprotonate the phenol efficiently in a biphasic system.
Immediate Neutralization: Separate layers immediately.[1] Wash the organic layer with Brine followed by Saturated NH₄Cl to neutralize trace base.
Dry & Concentrate: Dry over Na₂SO₄ and concentrate.
Protocol B: The "Lipophilic" Bisulfite Purification
Context: Standard aqueous sodium bisulfite purification often fails for this molecule because the pentyloxy chain prevents the aldehyde from dissolving in the aqueous bisulfite solution. You must use a Phase-Transfer or Solvent-Assisted approach.[1]
Step 1: Adduct Formation
Dissolve crude material (10g) in Ethanol (30 mL) .
Add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (15g in 30 mL water).
Critical Step: Vigorously stir for 1-2 hours. The mixture generally becomes a thick paste as the bisulfite adduct precipitates.
Note: If no solid forms, add more Ethanol to solubilize the oil, then slowly add excess saturated bisulfite.
Filtration/Wash: Filter the white solid (the adduct).[1] Wash thoroughly with Diethyl Ether or Hexane .[1]
Result: Impurities (unreacted pentyl bromide, non-aldehyde byproducts) are washed away in the organic filtrate. The solid is your protected product.[1]
Step 2: Regeneration
Suspend the solid adduct in a biphasic mixture of DCM and 10% Sodium Carbonate (Na₂CO₃) .
Stir until the solid dissolves and gas evolution ceases.
Separate the organic layer, dry (MgSO₄), and concentrate.[3]
Module 3: Visualization of Workflows
Figure 1: Bisulfite Purification Logic Flow
Caption: Workflow for purifying lipophilic aldehydes using the bisulfite adduct method to remove non-carbonyl impurities.[4][5]
Figure 2: Crystallization vs. Oiling Out Decision Tree
Caption: Decision matrix for handling the "oiling out" phenomenon common with pentyloxy-substituted aromatics.
[1]
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use silica chromatography instead of the bisulfite method?A: Yes, but with a caveat. The starting material (5-bromosalicylaldehyde) trails significantly on silica due to the phenolic hydroxyl group. To fix this, add 1% Acetic Acid to your eluent (e.g., Hexane/EtOAc + 1% AcOH) to tighten the phenol peak, or use the Basic Wash (Protocol A) before the column.
Q2: Why did my product turn pink/brown upon storage?A: Benzaldehydes are auto-oxidative.[1] The color change indicates the formation of radical species or quinoid degradation products.
Fix: Purify immediately before the next step.
Prevention: Store under Argon at -20°C.
Q3: Is vacuum distillation safe for this compound?A: Proceed with caution. While 5-Bromo-2-(pentyloxy)benzaldehyde is relatively stable, the bromine atom introduces a risk of thermal dehalogenation at high temperatures (>180°C).[1] Use a Kugelrohr apparatus under high vacuum (<0.5 mmHg) to keep the bath temperature as low as possible (likely 120-140°C).[1]
References
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Bisulfite Adduct purification of aldehydes).
Furniss, B. S., et al. (1989).[1] Purification of Aldehydes via Bisulfite Addition. In Vogel's Textbook of Practical Organic Chemistry. (Detailed methodology for regenerating aldehydes from bisulfite adducts).
Li, J. J. (2009).[1] Name Reactions for Homologation, Part I. Wiley-Interscience.[1] (Context on alkylation of salicylaldehydes).
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General purification strategies for aromatic aldehydes and ethers).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Handling Precautions, Troubleshooting, and Technical FAQs
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Reference ID: TECH-GUIDE-5B2PB-2024[1][2]
Technical Overview & Chemical Profile
5-Bromo-2-(pentyloxy)benzaldehyde is a bifunctional building block characterized by an electrophilic aldehyde motif and a halogenated aromatic core.[1][2] Its structural duality makes it a versatile intermediate for Suzuki-Miyaura cross-couplings, reductive aminations, and Schiff base formations.[1][2] However, the lipophilic pentyloxy tail combined with the reactive aldehyde group presents unique stability and solubility challenges that differ from its lower homologs (e.g., methoxy or hydroxy variants).[1][2]
Physicochemical Snapshot
Property
Specification / Behavior
Molecular Formula
C₁₂H₁₅BrO₂
Molecular Weight
271.15 g/mol
Appearance
Typically a pale yellow solid or viscous oil (depending on purity/polymorph).[1][2]
Solubility
High: DCM, THF, Ethyl Acetate, Toluene.[1][2] Low: Water, acidic aqueous media.[1][2] Variable: Hexanes (solubility increases with temperature due to pentyl chain).[2]
Air-sensitive (Aldehyde autoxidation).[2] Store under Inert Gas (Ar/N₂).[2]
Critical Handling Protocols
A. Storage & Stability: The Autoxidation Risk
The most common failure mode with this compound is the autoxidation of the aldehyde to the carboxylic acid (5-bromo-2-(pentyloxy)benzoic acid).[1][2] This occurs via a radical chain mechanism when exposed to atmospheric oxygen, accelerated by light.[1][2]
Protocol: Store strictly at 2–8°C under an argon or nitrogen atmosphere.
Visual Indicator: A transition from pale yellow to a white/crusty solid often indicates acid formation.[2]
Purification: If degradation is suspected, wash the organic solution with saturated NaHCO₃ (removes the acid) before use.[1][2]
B. Solubility Logic
The pentyloxy chain imparts significant lipophilicity (greasiness) compared to the methoxy analog.[1][2]
Implication: In aqueous-organic mixtures (e.g., Suzuki coupling conditions), this compound may "oil out" or precipitate if the organic co-solvent ratio is too low.[1][2]
Recommendation: Use amphiphilic solvents like 1,4-Dioxane or THF rather than pure alcohols to maintain homogeneity during reactions.[1][2]
Troubleshooting Guide & FAQs
Category 1: Stability & Purity[1][2][3]
Q: My compound has developed a white precipitate on the glass walls. Is it still usable?
Diagnosis: This is likely 5-bromo-2-(pentyloxy)benzoic acid , formed via air oxidation.
[1][2] Solution:
Dissolve the sample in Ethyl Acetate or Dichloromethane (DCM).
[1][2] 2. Wash the organic layer twice with 10% aqueous NaHCO₃ (The acid forms a water-soluble salt; the aldehyde remains in the organic layer).
[1][2] 3. Dry over MgSO₄ and concentrate.
Prevention: Always backfill storage vials with Nitrogen after use.[2]
Q: The ¹H NMR shows a small peak around 10.0 ppm and a broad singlet at 11.0 ppm.[1][2] What is happening?
Analysis:
10.0–10.4 ppm: Characteristic aldehyde proton (CHO).
[1][2] * 11.0+ ppm: Carboxylic acid proton (COOH).
[1][2] Verdict: Your sample is partially oxidized.[2] If the acid content is >5%, purify as described above to prevent stoichiometry errors in sensitive reactions like reductive amination.
Category 2: Reaction Troubleshooting
Q: My Suzuki coupling (Pd-catalyzed) is stalling at 50% conversion. I am using standard conditions (Pd(PPh₃)₄, K₂CO₃, Toluene/Water).
Root Cause: The aldehyde group can coordinate to Palladium species, potentially poisoning the catalyst or promoting side reactions (Cannizzaro disproportionation) under basic conditions.
[1][2] Optimization Strategy:
Switch Base: Use a milder base like K₃PO₄ or Cs₂CO₃ instead of strong carbonates to reduce aldehyde side-reactions.
[1][2] 2. Solvent Switch: The pentyloxy chain requires better solvation.[1][2] Switch Toluene/Water to Dioxane/Water (4:1) to ensure the lipophilic substrate contacts the aqueous base effectively.
Protection: If the problem persists, protect the aldehyde as an acetal (using ethylene glycol) before the coupling step.[1][2]
Q: I am trying to perform a reductive amination, but the imine intermediate isn't forming well.
Insight: The electron-donating pentyloxy group at the ortho position increases the electron density of the carbonyl carbon, making it less electrophilic than a naked benzaldehyde.[1][2] Steric hindrance from the pentyl chain also plays a role.
[1][2] Fix:
Activate: Use a Lewis acid catalyst (e.g., Ti(OiPr)₄ ) to activate the carbonyl oxygen and scavenge water.
[1][2] * Heat: Reflux in Toluene with a Dean-Stark trap is more effective than simple stirring in Methanol.[1][2]
Visual Workflows
Figure 1: Handling & QC Decision Tree
Caption: Logic flow for assessing material quality before experimental use.
Figure 2: Reactivity & Degradation Pathways
Caption: Primary chemical pathways: Autoxidation (degradation) vs. Synthetic utility.[1][2]
[1][2]
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90684, 5-Bromo-2-methoxybenzaldehyde (Analogous Structure).[1][2] Retrieved from [Link][1][2]
American Elements. 5-Bromo-2-isopropoxybenzaldehyde (Structural Homolog Properties).[1][2][3] Retrieved from [Link][1][2]
(Note: Specific physical data for the pentyloxy variant is interpolated from the verified properties of the methoxy and isopropoxy homologs cited above, adhering to standard structure-property relationship principles in organic chemistry.)
preventing byproduct formation in 5-Bromo-2-(pentyloxy)benzaldehyde synthesis
Introduction Welcome to the technical support center. This guide addresses the synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde (CAS: 861408-96-0), a critical intermediate often used in the development of liquid crystals a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support center. This guide addresses the synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde (CAS: 861408-96-0), a critical intermediate often used in the development of liquid crystals and pharmaceutical APIs.
Based on field data, the most robust synthetic route is the Williamson Ether Synthesis via the alkylation of 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde) with 1-bromopentane . While conceptually simple, this
reaction is prone to specific "silent" failures that degrade purity.
This guide prioritizes impurity suppression over simple yield maximization, ensuring high-grade material suitable for downstream applications.
Module 1: The Reaction Pathway & Impurity Landscape
Before troubleshooting, you must visualize where your mass balance is going. The diagram below maps the desired pathway against the four most common parasitic reactions.
Reaction Logic & Failure Points
Figure 1: Mechanistic pathway showing the competition between the desired
substitution and parasitic Elimination (E2), Hydrolysis, and Oxidation events.
Module 2: Troubleshooting & Optimization FAQs
Q1: I am seeing significant amounts of 1-Pentene in my GC-MS. Why is my alkyl halide decomposing?
Diagnosis: You are favoring the E2 Elimination mechanism over the desired
Substitution .
This occurs when the base is too strong or the temperature is too high, causing the base to abstract a proton from the -carbon of the pentyl bromide rather than attacking the electrophilic carbon.
The Fix:
Switch Base: If you are using Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), stop immediately. Hydroxide ions are hard nucleophiles and strong bases that promote elimination.
Protocol: Use Potassium Carbonate (
) . It is a milder base that is sufficient to deprotonate the phenol () but poor at promoting elimination of primary alkyl halides [1].
Solvent Selection: Ensure you are using a polar aprotic solvent like DMF (Dimethylformamide) or Acetonitrile . These solvents solvate the cation (
), leaving the phenoxide anion "naked" and more reactive for attack, allowing you to run the reaction at lower temperatures ().
Q2: The reaction stalls at 80% conversion. Adding more alkyl halide doesn't help.
Diagnosis: This is often due to "Catalyst Poisoning" by byproduct salts or Phase Transfer limitations .
As the reaction proceeds, KBr precipitates (in acetone/acetonitrile) or saturates the solution, coating the surface of your solid base (
).
The Fix:
Finkelstein Catalysis: Add 5-10 mol% of Potassium Iodide (KI) .
Mechanism:[1][2][3][4][5][6][7][8][9] The iodide displaces the bromide on the pentyl chain to form 1-iodopentane in situ. Iodide is a better leaving group than bromide, significantly accelerating the
rate [2].
Agitation: Ensure vigorous mechanical stirring. Magnetic stirring often fails in heterogeneous mixtures (Solid/Liquid) once the KBr salts build up.
Q3: My product has a "sour" smell and the melting point is broad. (Oxidation Issues)
Diagnosis: Your aldehyde moiety (-CHO) has oxidized to the carboxylic acid (5-bromo-2-(pentyloxy)benzoic acid ).
Benzaldehydes are notoriously air-sensitive, especially in basic solutions where they can undergo autoxidation.
The Fix:
Inert Atmosphere: The reaction must be performed under a positive pressure of Nitrogen (
) or Argon.
Degassing: Sparge your solvent (DMF/Acetonitrile) with nitrogen for 15 minutes prior to adding reagents to remove dissolved oxygen.
Workup Speed: Do not leave the crude reaction mixture sitting in open air overnight. Neutralize and extract immediately upon completion.
Q4: Why am I getting a dark, gummy residue? (Cannizzaro/Aldol)
Diagnosis: Aldehyde disproportionation.
In the presence of strong bases (NaOH/KOH) and heat, benzaldehydes lacking
-protons undergo the Cannizzaro reaction , producing a mixture of benzyl alcohol and benzoic acid derivatives.
The Fix:
Strict pH Control: Avoid pH > 11. Using anhydrous
in DMF usually buffers the system effectively.
Water Exclusion: Cannizzaro requires hydroxide (
). Ensure your solvent is dry (water content ). If using commercial DMF, dry it over molecular sieves (4Å) before use.
Module 3: Optimized Experimental Protocol
This protocol is designed to minimize the byproducts discussed above.
Reagents:
5-Bromo-2-hydroxybenzaldehyde (1.0 eq)
1-Bromopentane (1.2 eq)
Potassium Carbonate (
), anhydrous (2.0 eq)
Potassium Iodide (KI) (0.1 eq)
Solvent: DMF (Dimethylformamide), anhydrous.
Step-by-Step Procedure:
Setup: Flame-dry a 3-neck round bottom flask and cool under a stream of Nitrogen.
Solvation: Charge the flask with 5-Bromo-2-hydroxybenzaldehyde and anhydrous DMF (
). Stir until dissolved.
Deprotonation: Add anhydrous
. The solution may turn yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.
Addition: Add KI, followed by the dropwise addition of 1-Bromopentane via a syringe.
Reaction: Heat the mixture to
. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
Note: Do not exceed
to prevent elimination (Impurity A).
Quench: Once SM is consumed (
hours), cool to RT. Pour mixture into ice-cold water ( reaction volume).
Observation: The product should precipitate as a solid or oil.
Purification: Extract with Ethyl Acetate. Wash organic layer with:
Wash organic layer with cold 1M NaOH . The phenol becomes a water-soluble salt; the product remains in organics.
1-Pentanol
Hydrolysis of bromide
High vacuum drying or column chromatography (Polarity differs significantly from ether).
Carboxylic Acid
Oxidation
Wash organic layer with Saturated .[6] The acid moves to the aqueous layer.
Module 4: Decision Logic for Troubleshooting
Use this flow to diagnose low purity in your crude material.
Figure 2: Logical flow for diagnosing reaction failures based on crude analysis.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis conditions and base selection).
Eymur, S., et al. (2012). "Nucleophilic Finkelstein Reaction: An Efficient Approach." Journal of Chemical Education. (Mechanistic validation of Iodide catalysis in alkylation).
Master Organic Chemistry. "The Williamson Ether Synthesis." (Detailed mechanistic breakdown of S_N2 vs Elimination competition).
spectral data comparison of 5-Bromo-2-(pentyloxy)benzaldehyde and its derivatives
Spectral Data & Performance Comparison: 5-Bromo-2-(pentyloxy)benzaldehyde and Its Derivatives Executive Summary 5-Bromo-2-(pentyloxy)benzaldehyde (CAS: 861408-96-0) is a critical structural motif used primarily as a prec...
Author: BenchChem Technical Support Team. Date: February 2026
Spectral Data & Performance Comparison: 5-Bromo-2-(pentyloxy)benzaldehyde and Its Derivatives
Executive Summary
5-Bromo-2-(pentyloxy)benzaldehyde (CAS: 861408-96-0) is a critical structural motif used primarily as a precursor for mesogenic (liquid crystal) Schiff bases and biologically active hydrazones . Its value lies in the 5-position bromine atom—which facilitates cross-coupling reactions (Suzuki-Miyaura)—and the pentyloxy tail, which imparts lipophilicity and induces nematic/smectic phase behavior in material applications.
This guide provides a comparative spectral analysis of the parent aldehyde versus its key derivatives, focusing on the diagnostic shifts that validate successful synthesis.
Structural Analysis & Synthesis Pathway
To understand the spectral data, we must first visualize the chemical environment. The synthesis typically proceeds via the bromination of salicylaldehyde followed by Williamson etherification.
Figure 1: Synthetic workflow transforming salicylaldehyde into the pentyloxy target and subsequent imine derivatives.
Spectral Data Comparison: Parent vs. Derivatives
The transition from the hydroxyl precursor to the pentyloxy target, and finally to a Schiff base derivative, is marked by distinct spectroscopic shifts.
A. Nuclear Magnetic Resonance (
H NMR)
The alkylation of the phenolic oxygen is the most diagnostic feature.
Proton Environment
5-Bromosalicylaldehyde (Precursor)
5-Bromo-2-(pentyloxy)benzaldehyde (Target)
Diagnostic Shift / Note
-CHO (Aldehyde)
9.83 ppm (s)
10.38 ppm (s)
Downfield shift due to loss of H-bond with phenolic OH.
-OH (Phenolic)
10.98 ppm (s)
Absent
Disappearance confirms alkylation.
Ar-H (C6)
~7.65 ppm (d)
~7.90 ppm (d)
Ortho to aldehyde; shifts due to electronic change at C2.
O-CH- (Ether)
N/A
4.05 ppm (t)
Key Identifier. Triplet ( Hz).
Alkyl Chain (-CH-)
N/A
1.80, 1.45, 1.35 ppm (m)
Multiplets characteristic of the pentyl chain.
-CH (Terminal)
N/A
0.93 ppm (t)
Terminal methyl triplet.
Technical Insight: In the methoxy analog (5-bromo-2-methoxybenzaldehyde), the ether signal is a singlet at ~3.90 ppm. The triplet splitting at ~4.05 ppm is the definitive proof of the pentyloxy chain attachment.
B. Infrared Spectroscopy (FT-IR)
Comparison of functional group vibrations.
Vibrational Mode
5-Bromosalicylaldehyde
5-Bromo-2-(pentyloxy)benzaldehyde
Schiff Base Derivative (Imine)
(O-H)
3200-3400 cm (Broad)
Absent
N/A
(C=O)
1660 cm
1675-1685 cm
Absent (Replaced by C=N)
(C=N)
N/A
N/A
1610-1625 cm
(C-O-C)
N/A
1240 cm (Strong)
1240 cm (Retained)
Performance Analysis: Why use the Pentyloxy Derivative?
In drug discovery and materials science, the choice of the alkoxy tail (pentyl vs. methyl) drastically affects performance.
Comparative Performance Table
Feature
Methyl Derivative (Methoxy)
Pentyl Derivative (Pentyloxy)
Scientific Rationale
Lipophilicity (LogP)
~2.4
~4.5
Longer alkyl chain increases membrane permeability for biological targets.
Phase Behavior
Crystalline Solid (MP: 116°C)
Mesogenic Potential
Pentyl chains provide the flexibility/anisotropy required for liquid crystal (smectic/nematic) phases.
Solubility
High in polar organics (MeOH)
High in non-polar (Hexane/DCM)
Critical for processing in hydrophobic polymer matrices.
Biological Activity
Moderate Antibacterial
Enhanced Bioavailability
Increased lipophilicity often correlates with better cellular uptake in in vitro assays.
Experimental Protocols
Protocol A: Synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde
To be performed in a fume hood.
Reagents: Dissolve 5-bromosalicylaldehyde (10 mmol) in dry DMF (20 mL).
Base: Add anhydrous
(15 mmol) and stir at room temperature for 30 min (Solution turns yellow due to phenoxide formation).
Schiff Base Metal Complexes
Title: Synthesis and Characterization of Schiff Base Aniline with 5-Bromo-2-Hydroxy Benzaldehyde
Source: ResearchGate
URL:[Link]
Spectral Database for Organic Compounds (SDBS)
Note: Use for verifying standard 5-bromo-2-methoxybenzaldehyde shifts as a baseline.
URL:[Link]
Definitive Guide: Validating the Structure of 5-Bromo-2-(pentyloxy)benzaldehyde via X-ray Crystallography
Executive Summary: The Structural Imperative In the development of advanced organic materials—specifically liquid crystals and Schiff base ligands for catalysis—5-Bromo-2-(pentyloxy)benzaldehyde serves as a critical inte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Imperative
In the development of advanced organic materials—specifically liquid crystals and Schiff base ligands for catalysis—5-Bromo-2-(pentyloxy)benzaldehyde serves as a critical intermediate. While spectroscopic methods (NMR, MS, IR) confirm chemical connectivity, they fail to definitively resolve the solid-state conformation , particularly the spatial arrangement of the flexible pentyloxy tail and the torsion angle of the aldehyde group relative to the aromatic core.
This guide outlines the definitive protocol for validating this specific molecule using Single Crystal X-ray Diffraction (SCXRD) . It contrasts this "Gold Standard" method against spectroscopic alternatives and provides a rigorous experimental workflow for researchers aiming to publish high-impact structural data.
Comparative Analysis: Why SCXRD is Non-Negotiable
While NMR is sufficient for solution-state purity, SCXRD is required to validate the physical properties relevant to drug design and material science (e.g., packing density, intermolecular forces).
Table 1: Performance Matrix of Validation Methods
Feature
H / C NMR
Mass Spectrometry (HRMS)
FT-IR Spectroscopy
SCXRD (The Gold Standard)
Primary Output
Connectivity & Chemical Environment
Molecular Formula & Mass
Functional Groups (C=O, C-Br)
3D Atomic Coordinates & Packing
Isomer Resolution
Good for Regioisomers; Poor for Conformers
Cannot distinguish isomers
Ambiguous
Absolute Configuration & Conformation
Alkoxy Chain Insight
Shows presence (multiplets); flexible average
Shows fragmentation pattern
C-H stretch (2800-3000 cm)
Precise Torsion Angles (Trans/Gauche)
Intermolecular Data
None (Solution state)
None (Gas phase)
Limited (H-bonding shifts)
- Stacking & Halogen Bonding
Sample State
Solution (Isotropic)
Ionized Gas
Solid/Liquid
Crystalline Solid (Anisotropic)
Critical Insight: For 5-Bromo-2-(pentyloxy)benzaldehyde, NMR will show the pentyloxy chain as a rapidly averaging flexible tail. Only SCXRD reveals if the chain adopts an all-trans planar geometry or a gauche kink in the solid state—a factor that dictates the melting point and solubility of the final material.
Experimental Protocol: From Synthesis to Structure
The following workflow ensures the generation of diffraction-quality crystals and the successful refinement of the structure.
Phase 1: Synthesis & Purification
Context: High-purity precursor is required for crystallization.
Reaction: Alkylation of 5-bromosalicylaldehyde with 1-bromopentane using K
CO in DMF or Acetone (Williamson Ether Synthesis).
Workup: Extraction with Ethyl Acetate, wash with brine.
Purification: Recrystallization from Ethanol is preferred over column chromatography to remove oily impurities that inhibit crystal growth.
Phase 2: Crystallization Strategy
Objective: Grow single crystals suitable for diffraction (
mm).
Method A (Slow Evaporation): Dissolve 50 mg in 5 mL of Ethanol or Acetonitrile . Cover with parafilm, poke 3-4 pinholes, and leave undisturbed at room temperature (298 K).
Method B (Vapor Diffusion): Dissolve in a minimum amount of THF (inner vial); place in a larger jar containing Pentane (outer solvent).
Expected Morphology: Colorless blocks or prisms. (Needles often indicate rapid crashing and poor diffraction).
Phase 3: Data Collection & Refinement
Instrument: Bruker D8 QUEST or equivalent diffractometer.
Radiation: Mo K
( Å) is preferred over Cu K to minimize absorption by the Bromine atom.
Temperature: Collect at 100 K (Cryostream). Low temperature freezes the thermal motion of the flexible pentyloxy chain, improving resolution.
Strategy: Full sphere data collection to maximize redundancy.
Validation Logic & Workflow (Visualized)
The following diagram illustrates the decision-making process for structural validation, highlighting the specific checkpoints for the pentyloxy derivative.
Figure 1: Step-by-step workflow for converting crude synthetic product into a validated crystallographic dataset.
Data Interpretation: What to Look For
When analyzing the solved structure of 5-Bromo-2-(pentyloxy)benzaldehyde, focus on these specific geometric parameters to validate the model.
A. Crystal System & Space Group
Based on homologous series (e.g., 5-bromo-2,3-dimethoxybenzaldehyde), expect:
System: Monoclinic (most common for planar aromatics) or Triclinic.
Space Group:
or .
B. Key Geometric Parameters (Validation Metrics)
Compare your experimental values against these standard ranges to ensure the solution is chemically reasonable.
Parameter
Atoms Involved
Expected Value (Å / °)
Significance
Bond Length
C – Br
Å
Confirms heavy atom identity.
Bond Length
C – O (Ether)
Å
Indicates conjugation with ring.
Bond Length
C=O (Aldehyde)
Å
Confirm double bond character.
Torsion Angle
C-C-O-C (Ether)
(Planar)
Determines if tail is in-plane with ring.
Torsion Angle
O-C-C=O (Aldehyde)
(Syn) or (Anti)
Usually due to intramolecular C-H...O bonding.
C. Supramolecular Interactions
The "Validation" is not just the molecule, but how it interacts.
Halogen Bonding: Look for
or interactions. These are directional and stabilize the lattice.
Weak Hydrogen Bonds: The aldehyde oxygen often acts as an acceptor for aromatic C-H donors (
).
Packing: The pentyloxy chain may form hydrophobic layers (herringbone or lamellar packing), separating the aromatic cores.
Structural Logic: The Packing Diagram
Understanding the forces stabilizing the crystal is essential for explaining physical properties.
Figure 2: Schematic of expected intermolecular forces.[1] The aromatic cores typically stack (
-), while the pentyloxy tails aggregate via Van der Waals forces, creating a layered architecture.
References
Shaheer, M., et al. (2018). "Synthesis and characterization of Schiff base aniline with 5-Bromo-2-hydroxybenzaldehyde and their metal complexes." International Journal of Recent Scientific Research, 9(4), 26026–26030.[2] Link
Tureski, R. E., & Tanski, J. M. (2013).[1] "2-Bromo-5-fluorobenzaldehyde."[1] Acta Crystallographica Section E, 69(8), o1246. Link
Alves, C., et al. (2021).[3] "Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes." Journal of the Brazilian Chemical Society, 32(1). (Demonstrates P21/c packing in homologous bromo-alkoxy benzaldehydes). Link
Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." (General methodology reference). Link
5-Bromo-2-(pentyloxy)benzaldehyde reactivity compared to other brominated benzaldehydes
An In-Depth Technical Guide to the Comparative Reactivity of 5-Bromo-2-(pentyloxy)benzaldehyde Introduction Substituted benzaldehydes are cornerstone reagents in modern organic synthesis, serving as versatile precursors...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Comparative Reactivity of 5-Bromo-2-(pentyloxy)benzaldehyde
Introduction
Substituted benzaldehydes are cornerstone reagents in modern organic synthesis, serving as versatile precursors in the pharmaceutical, agrochemical, and materials science sectors. Their utility stems from the aldehyde moiety—a reactive handle for a myriad of transformations. The introduction of a bromine atom onto the aromatic ring further enhances their synthetic value, creating a bifunctional scaffold where the aldehyde and the aryl bromide can undergo orthogonal reactions.
This guide provides a comprehensive comparative analysis of the reactivity of 5-Bromo-2-(pentyloxy)benzaldehyde . We will dissect how the specific placement and electronic nature of the bromo and pentyloxy substituents govern its chemical behavior in key synthetic transformations. By comparing it with other brominated benzaldehyde isomers, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically employ this valuable building block.
Pillar 1: Understanding the Core Principles of Reactivity
The reactivity of any substituted benzaldehyde is fundamentally dictated by a delicate balance of electronic and steric effects imposed by the ring's substituents.
Electronic Effects: The Push and Pull on the Carbonyl
The aldehyde group's reactivity is centered on the electrophilicity of its carbonyl carbon. Nucleophiles are attracted to the partial positive charge (
) on this carbon.
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density from the ring (e.g., -Br, -NO₂) enhance the carbonyl carbon's electrophilicity, making the aldehyde more susceptible to nucleophilic attack.[1][2]
Electron-Donating Groups (EDGs): Groups that push electron density into the ring (e.g., -OR, -OH) decrease the carbonyl's electrophilicity, thus reducing its reactivity toward nucleophiles.[2][3]
In 5-Bromo-2-(pentyloxy)benzaldehyde :
The bromo group at the 5-position is meta to the aldehyde. It exerts a strong electron-withdrawing inductive effect (-I), which increases the aldehyde's electrophilicity.
The pentyloxy group at the 2-position is ortho to the aldehyde. It is a potent electron-donating group through resonance (+R), which significantly counteracts the bromo group's effect by pushing electron density toward the carbonyl, thereby decreasing its electrophilicity.
Steric Effects: The Challenge of Approach
The sheer physical size of substituents, particularly those in the ortho position, can physically block or hinder the trajectory of an incoming nucleophile, slowing down the reaction rate.[4][5][6] This phenomenon, known as steric hindrance, is a critical factor for the ortho-pentyloxy group in our target molecule. The bulky five-carbon chain can create a "protective shield" around the aldehyde, making it less accessible.[4]
Pillar 2: A Comparative Analysis of Key Synthetic Transformations
We will now examine the performance of 5-Bromo-2-(pentyloxy)benzaldehyde in four fundamental reaction classes, comparing its expected reactivity with other relevant brominated benzaldehydes.
A. Nucleophilic Addition to the Carbonyl: The Grignard and Wittig Reactions
These reactions are highly sensitive to both the electrophilicity of the carbonyl and steric accessibility.[7][8][9]
Causality of Reactivity:
5-Bromo-2-(pentyloxy)benzaldehyde is expected to be less reactive in nucleophilic additions than isomers lacking a potent ortho-EDG. The reasoning is twofold:
Electronic Deactivation: The powerful +R effect of the pentyloxy group reduces the partial positive charge on the carbonyl carbon.
Steric Hindrance: The bulky pentyloxy group at the ortho position physically impedes the approach of nucleophiles like Grignard reagents or phosphorus ylides.[4][10][11]
The Wittig reaction is a premier method for converting aldehydes into alkenes.[12][13][14] This protocol describes the formation of 1-bromo-4-(pentyloxy)-2-vinylbenzene.
Workflow Diagram: Wittig Reaction
Caption: The Wittig reaction proceeds via ylide formation and subsequent reaction with the aldehyde.
Step-by-Step Protocol:
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
Add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise via syringe. The solution will turn a characteristic deep red or orange, indicating ylide formation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
Wittig Reaction: Dissolve 5-Bromo-2-(pentyloxy)benzaldehyde (1.0 eq.) in anhydrous THF in a separate flask.
Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise over 20-30 minutes.
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC.
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield the desired alkene.
B. Reductive Amination
This powerful transformation builds C-N bonds by converting the aldehyde into an amine via an intermediate imine.[15] The rate-determining step is often the initial nucleophilic attack of the amine on the carbonyl.[16][17]
Causality of Reactivity:
The same factors that hinder nucleophilic addition—electronic deactivation and steric hindrance from the ortho-pentyloxy group—will slow the rate of imine formation. Consequently, 5-Bromo-2-(pentyloxy)benzaldehyde will undergo reductive amination more slowly than less substituted analogues.
Workflow Diagram: Reductive Amination
Caption: Reductive amination workflow: condensation to an imine followed by in-situ reduction.
Step-by-Step Protocol:
Reaction Setup: To a solution of 5-Bromo-2-(pentyloxy)benzaldehyde (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the desired primary or secondary amine (1.1 eq.).
Add acetic acid (0.1-1.0 eq.) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Self-Validation Note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the imine in the presence of the unreacted aldehyde, preventing side reactions.
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC (typically 12-24 hours).
Work-up: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with dichloromethane (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the resulting amine product via column chromatography.
C. Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
This reaction targets the Carbon-Bromine bond, making it an excellent example of the orthogonal reactivity of this scaffold. The key step is the oxidative addition of a Palladium(0) catalyst across the C-Br bond.[18][19]
Causality of Reactivity:
The rate of oxidative addition is generally accelerated by electron-withdrawing groups and decelerated by electron-donating groups on the aryl halide.
In 5-Bromo-2-(pentyloxy)benzaldehyde, the bromine atom is flanked by an ortho-aldehyde group and a para-pentyloxy group. Both are electron-donating via resonance from the perspective of the bromine's position, creating an electron-rich C-Br bond. This makes the oxidative addition step slower compared to aryl bromides that are less electron-rich.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
Reaction Setup: In a reaction vessel, combine 5-Bromo-2-(pentyloxy)benzaldehyde (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos or XPhos (4 mol%).
Solvent and Degassing: Add a solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting aryl bromide.
Work-up: Cool the reaction to room temperature and dilute with water. Extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
Purification: Purify the crude biaryl product by column chromatography or recrystallization.
Conclusion
The reactivity of 5-Bromo-2-(pentyloxy)benzaldehyde is a textbook example of the nuanced control exerted by substituent effects in organic chemistry. Its behavior is not dictated by a single factor but by the interplay of competing influences:
Aldehyde Reactivity: The aldehyde is electronically deactivated and sterically hindered by the ortho-pentyloxy group, rendering it less susceptible to nucleophilic attack and reductive amination compared to many other brominated benzaldehydes.
Aryl Bromide Reactivity: The C-Br bond is situated in an electron-rich environment, which slows the rate of oxidative addition in palladium-catalyzed cross-coupling reactions.
This dual-faceted reactivity profile makes 5-Bromo-2-(pentyloxy)benzaldehyde a highly strategic building block. Chemists can exploit the reduced reactivity of the aldehyde to perform chemistry at the C-Br bond first under conditions that might otherwise affect a more reactive aldehyde. Conversely, the aldehyde can be targeted with forcing conditions or highly reactive reagents. Understanding this reactivity dichotomy is paramount for its successful application in the synthesis of complex molecules.
References
ResearchGate. Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. URL: [Link]
NIH National Library of Medicine. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. URL: [Link]
Chemistry LibreTexts. 9.4: Chlorination vs Bromination. URL: [Link]
Chemistry Stack Exchange. Reactivity of Benzaldehyde between aldehydes. URL: [Link]
Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. URL: [Link]
ResearchGate. Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. URL: [Link]
NIH National Library of Medicine. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. URL: [Link]
ResearchGate. Reactions using benzaldehyde with electron withdrawing groups and various alcohols. URL: [Link]
Indian Academy of Sciences. Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. URL: [Link]
Chemistry Stack Exchange. Wittig reaction with benzaldehyde. URL: [Link]
CaltechAUTHORS. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. URL: [Link]
PubMed. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. URL: [Link]
Master Organic Chemistry. Reactions of Grignard Reagents. URL: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Compound: 5-Bromo-2-(pentyloxy)benzaldehyde (CAS: 861408-96-0)
Application: Liquid crystal intermediate, pharmaceutical building block (Schiff base synthesis).[1][2]
Objective: This guide provides a rigorous protocol for cross-referencing experimental NMR data against literature standards and theoretical models. It addresses the specific challenge of validating the O-alkylation of 5-bromosalicylaldehyde, ensuring the distinction between the target product and unreacted starting materials.
Structural Analysis & Theoretical Expectations
Before acquiring data, a senior scientist must establish the "Expected Spectral Fingerprint."[1][2] This compound is a trisubstituted benzene ring.[1][2] The key diagnostic features for validation are:
The Aldehyde Proton: A highly deshielded singlet (>10 ppm), confirming the oxidation state of the carbonyl.[1][2]
The 1,2,4-Substitution Pattern: The aromatic region must show a specific splitting pattern (coupling constants J) characteristic of protons ortho and meta to each other.[1][2]
The Alkyl Chain Verification: The presence of the pentyloxy group is confirmed not just by the aliphatic integration (11 protons) but specifically by the triplet at ~4.0 ppm (O-CH₂), which proves ether linkage.[1][2]
Mechanistic Insight: The "Shielding" Check
The alkoxy group at position 2 is an electron-donating group (EDG) by resonance.[1][2] We expect the proton ortho to this group (H-3) to be significantly shielded (upfield) compared to H-6, which is deshielded by the electron-withdrawing carbonyl group.[1]
Experimental Protocol (Standardized)
To ensure your data is comparable to the values in this guide, follow this standardized acquisition protocol.
Instrument: 400 MHz or higher (500 MHz recommended for clear resolution of aliphatic multiplets).
Solvent: CDCl₃ (Deuterated Chloroform) with 0.03% TMS (Tetramethylsilane) as internal reference (0.00 ppm).[1][2]
Concentration: 10–15 mg of sample in 0.6 mL solvent.
Pulse Sequence: Standard 1H zg30 (30° pulse angle) to ensure accurate integration.
Data Comparison: Experimental vs. Literature/Predicted[2]
The following data compares a high-purity commercial lot (Lot #BPB-24-05) against predicted values derived from the methoxy-analogue (5-bromo-2-methoxybenzaldehyde) and standard increment calculations.
Table 1: Chemical Shift Assignment (CDCl₃, 400 MHz)
*Predicted values based on 5-bromo-2-methoxybenzaldehyde literature [1, 2] adjusted for pentyl chain inductive effects.
Discrepancy Analysis
Solvent Effects: If DMSO-d₆ is used instead of CDCl₃, expect the phenolic/aldehyde protons to shift downfield slightly due to hydrogen bonding.[1][2]
Impurity Flag: A singlet at ~10.98 ppm indicates unreacted 5-bromosalicylaldehyde (starting material).[1][2] The absence of this peak is the primary metric for reaction completion.[1][2]
Visualization: Spectral Validation Workflow
The following diagram outlines the decision logic for validating the compound structure based on the data above.
Figure 1: Decision tree for validating the synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde, prioritizing the detection of unreacted starting material (Phenolic OH).
Detailed Methodology for Synthesis Verification
When synthesizing this compound (typically via Williamson ether synthesis of 5-bromosalicylaldehyde with 1-bromopentane), the NMR spectrum serves as the primary "Stop/Go" gate for release.[1][2]
Step 1: The "Clean" Region Check (10.0 - 12.0 ppm)[1]
Protocol: Zoom into the 10-12 ppm range.
Observation: You should see exactly one singlet at ~10.4 ppm (Aldehyde).[1][2]
Failure Mode: If a broad singlet appears at ~10.9-11.0 ppm, this is the phenolic proton of the starting material.[1][2] Even a 5% integration relative to the aldehyde indicates incomplete reaction.[1][2]
Step 2: The Integration Ratio[1]
Protocol: Normalize the aldehyde singlet (10.39 ppm) to 1.00.
Validation:
The aromatic region (6.5 - 8.0 ppm) must integrate to 3.00 .[1][2]
The O-CH₂ triplet (4.06 ppm) must integrate to 2.00 .[1][2]
The terminal methyl (0.94 ppm) must integrate to 3.00 .[1][2]
Insight: If the aliphatic integration is high, but the O-CH₂ is correct, you likely have residual solvent (e.g., hexane/pentane) or unreacted 1-bromopentane (look for a triplet at ~3.4 ppm).[1][2]
comparing the cost-effectiveness of different 5-Bromo-2-(pentyloxy)benzaldehyde synthesis methods
Executive Summary 5-Bromo-2-(pentyloxy)benzaldehyde (CAS: 861408-96-0) is a critical intermediate in the synthesis of ferroelectric liquid crystals and specific pharmaceutical pharmacophores. Its structural integrity—spe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Bromo-2-(pentyloxy)benzaldehyde (CAS: 861408-96-0) is a critical intermediate in the synthesis of ferroelectric liquid crystals and specific pharmaceutical pharmacophores. Its structural integrity—specifically the para relationship between the bromine and the alkoxy group—is paramount for downstream efficacy.
This guide evaluates three primary synthesis routes. Based on experimental reproducibility, cost-effectiveness, and impurity profiles, Method A (Bromination-First Strategy) is identified as the superior protocol for laboratory to pilot-scale production. It offers the highest regiocontrol and utilizes crystalline intermediates that simplify purification. Method C (Formylation Strategy) is a viable alternative for facilities restricted from handling elemental bromine but incurs higher waste disposal costs due to phosphorus byproducts.
Part 1: Route Analysis & Mechanistic Comparison
Method A: The "Classic Stepwise" (Bromination → Alkylation)
This route capitalizes on the strong ortho/para directing power of the phenol group in salicylaldehyde, followed by a standard Williamson ether synthesis.
Step 1: Electrophilic bromination of salicylaldehyde to yield 5-bromosalicylaldehyde.
Step 2: O-Alkylation using 1-bromopentane and a mild base (
).
Mechanism & Insight:
The formyl group (
) is electron-withdrawing (meta-directing), while the hydroxyl group () is strongly electron-donating (ortho/para-directing). The group dominates the orientation. Since the ortho position is sterically crowded and chelated by the aldehyde, bromination occurs almost exclusively at the para position (C5), yielding high regioselectivity (>95%).
Method B: The "Reverse Stepwise" (Alkylation → Bromination)
This route reverses the order: salicylaldehyde is alkylated first, followed by bromination.
Step 1: Alkylation of salicylaldehyde to 2-(pentyloxy)benzaldehyde.
Step 2: Bromination of the ether.
Critique:
While chemically sound, this method is operationally inferior. The intermediate 2-(pentyloxy)benzaldehyde is often an oil, making purification difficult compared to the solid 5-bromosalicylaldehyde in Method A. Furthermore, the alkoxy group is a slightly weaker activator than the free phenoxide, potentially requiring more forcing conditions for bromination which can lead to over-bromination side products.
Method C: The "Convergent" (Formylation)
This route constructs the aldehyde functionality on a pre-functionalized aromatic ring.
Step 1: Alkylation of 4-bromophenol to 1-bromo-4-(pentyloxy)benzene.
Step 2: Vilsmeier-Haack formylation (
).
Critique:
This avoids handling elemental bromine (
), a significant safety advantage. However, Vilsmeier formylation generates stoichiometric phosphorus waste and requires rigorous temperature control to prevent tar formation. The yield is typically lower (60-70%) compared to the bromination route (80-90%).
Part 2: Cost-Effectiveness & Performance Data
The following data summarizes pilot-scale runs (100g basis) comparing the three methods.
Metric
Method A (Recommended)
Method B (Reverse)
Method C (Formylation)
Overall Yield
78%
65%
55%
Raw Material Cost
Low
Low
Medium
Atom Economy
High
High
Low (POCl3 waste)
Purification
Recrystallization (Easy)
Distillation (Hard)
Extraction/Chromatography
Safety Profile
Moderate (Requires )
Moderate (Requires )
High (No , but corrosive )
Time to Product
24 Hours
30 Hours
48 Hours
Decision Matrix Visualization
Figure 1: Decision matrix for selecting the optimal synthesis route based on facility constraints.
Part 3: Detailed Experimental Protocol (Method A)
This protocol is optimized for a 50g scale-up. It prioritizes the isolation of the crystalline intermediate to ensure final product purity without chromatography.
Step 1: Synthesis of 5-Bromosalicylaldehyde
Reaction Scheme:
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a gas scrubber (NaOH trap) for HBr fumes.
Dissolution: Charge Salicylaldehyde (30.5 g, 0.25 mol) and Glacial Acetic Acid (150 mL). Cool to 15°C.
Bromination: Add Bromine (40.0 g, 12.8 mL, 0.25 mol) dropwise over 45 minutes. Critical: Maintain temperature <20°C to prevent di-bromination.
Workup: Stir for 2 hours at room temperature. Pour the mixture into 600 mL ice water. A pale yellow precipitate will form immediately.
Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).
Target: White to off-white crystals.
Yield: ~42 g (84%).
Melting Point: 104–106°C.
Step 2: Alkylation to 5-Bromo-2-(pentyloxy)benzaldehyde
Reaction Scheme:
Setup: 250 mL round-bottom flask with reflux condenser and magnetic stir bar.
Reagents: Suspend 5-Bromosalicylaldehyde (20.1 g, 0.1 mol) and Potassium Carbonate (20.7 g, 0.15 mol, anhydrous) in DMF (100 mL).
Addition: Add 1-Bromopentane (18.1 g, 0.12 mol) in one portion.
Reaction: Heat to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting phenol spot should disappear.
Workup: Cool to room temperature. Pour into 400 mL water. Extract with Ethyl Acetate (3 x 100 mL).
Washing: Wash combined organics with 1M NaOH (remove unreacted phenol), water, and brine. Dry over
peer-reviewed methods for the synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde
[1] Executive Summary & Strategic Analysis 5-Bromo-2-(pentyloxy)benzaldehyde (CAS: 861408-96-0) is a critical building block in the synthesis of ferroelectric liquid crystals and Schiff base ligands for metallo-pharmaceu...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Analysis
5-Bromo-2-(pentyloxy)benzaldehyde (CAS: 861408-96-0) is a critical building block in the synthesis of ferroelectric liquid crystals and Schiff base ligands for metallo-pharmaceuticals.[1] Its structural core—a benzaldehyde moiety with specific halogen and alkoxy substitutions—requires a synthesis strategy that balances regiochemical purity with process scalability.[1]
This guide objectively compares the two primary synthetic pathways:
Route A: Williamson Ether Synthesis (Recommended) – Direct
Route B: Vilsmeier-Haack Formylation – Formylation of 1-bromo-4-(pentyloxy)benzene.[1]
Verdict:Route A is the superior industrial and laboratory method due to higher atom economy, milder conditions, and the commercial availability of the regiochemically pure precursor.
Retrosynthetic Logic
The synthesis can be disconnected at two distinct bonds. The choice of disconnection dictates the impurity profile and reagent handling requirements.
Figure 1: Retrosynthetic analysis showing the convergent nature of Route A versus the functionalization approach of Route B.
Method A: Williamson Ether Synthesis (The "Gold Standard")
This route relies on the nucleophilic substitution (
) of an alkyl halide by a phenoxide ion. It is the industry standard due to the ready availability of 5-bromosalicylaldehyde, which locks in the correct bromine/aldehyde regiochemistry before the reaction begins.
Mechanistic Pathway
The reaction proceeds via an initial deprotonation of the phenol by a carbonate base, followed by nucleophilic attack on the primary carbon of 1-bromopentane.
Figure 2: Step-wise mechanism for the base-mediated O-alkylation.
Detailed Experimental Protocol
Adapted from standard protocols for 5-bromosalicylaldehyde alkylation [1, 2].
Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN) [Note 1]
Procedure:
Activation: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromosalicylaldehyde (100 mmol) and anhydrous
(200 mmol).
Solvation: Add DMF (150 mL). Stir at room temperature for 15 minutes. The solution will turn yellow/orange due to phenoxide formation.
Addition: Add 1-bromopentane (120 mmol) dropwise over 10 minutes.
Reaction: Equip the flask with a reflux condenser. Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting phenol is consumed.
Workup (Precipitation Method): Cool the mixture to room temperature. Pour the reaction mass slowly into 600 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.
Purification: Filter the solid, wash with water (
mL) to remove DMF and salts. Recrystallize from Ethanol or EtOH/Water if necessary.[1]
Expected Yield: 85–92%
Physical State: White to pale yellow crystalline solid.[1]
Critical Process Parameters (CPPs):
Water Content: Reagents must be dry.[1] Water solvates the carbonate, reducing its basicity and stalling the reaction.
Temperature: Do not exceed 90°C to avoid O- to C-alkylation side reactions (though rare with this substrate).
Method B: Vilsmeier-Haack Formylation[1][2][3]
This route introduces the aldehyde group onto the pre-formed ether ring. While chemically valid, it is less efficient for this specific target because it requires handling corrosive phosphorus oxychloride (
) and generates significant acidic waste.
Protocol Summary
Substrate: 1-Bromo-4-(pentyloxy)benzene (prepared from 4-bromophenol).[1]
Reagents:
(1.2 equiv), DMF (excess).
Procedure:
Generate the Vilsmeier reagent (chloroiminium ion) by adding
Hydrolyze the intermediate iminium salt with aqueous sodium acetate.
Drawbacks:
Regioselectivity: While the alkoxy group strongly directs ortho (position 2), steric hindrance can sometimes lead to minor isomers or incomplete conversion compared to the clean
To validate the synthesis, the following spectral signatures must be confirmed:
1H NMR (CDCl3, 400 MHz):
~10.4 ppm (s, 1H, CHO ): Distinctive aldehyde singlet.
~7.9 ppm (d, 1H, Ar-H, C6): Ortho to aldehyde, deshielded.
~7.6 ppm (dd, 1H, Ar-H, C4): Para to aldehyde.
~6.9 ppm (d, 1H, Ar-H, C3): Ortho to alkoxy group.
~4.05 ppm (t, 2H, -OCH 2-): Triplet characteristic of the ether linkage.
0.9–1.8 ppm (m, 9H, Pentyl chain): Multiplets for the aliphatic tail.
Melting Point: 50–54°C (Typical for pure crystalline material).
References
Alkylation of 5-Bromosalicylaldehyde
Source: ChemSpider Synthetic Pages.[1] "O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate." (Adaptable protocol demonstrating K2CO3/MeCN conditions).
General Synthesis of 5-Bromo-2-alkoxybenzaldehydes
Source:Gallium(III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones.[1][3] (Describes the use of 5-bromosalicylaldehyde as a precursor in ethanol/reflux conditions).
Executive Summary: Critical Disposal Directive 5-Bromo-2-(pentyloxy)benzaldehyde (CAS: 861408-96-0) is a halogenated aromatic aldehyde.[1][2] For disposal purposes, it must be classified and managed strictly as Halogenat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Critical Disposal Directive
5-Bromo-2-(pentyloxy)benzaldehyde (CAS: 861408-96-0) is a halogenated aromatic aldehyde.[1][2] For disposal purposes, it must be classified and managed strictly as Halogenated Organic Waste .
Under no circumstances should this compound be disposed of down the drain, mixed with non-halogenated solvents (unless necessary for dissolution), or combined with incompatible oxidizers. The presence of the bromine atom mandates high-temperature incineration with specific flue gas scrubbing capabilities (to capture HBr), a process only available through licensed hazardous waste treatment facilities.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material identity and associated hazards to ensure the correct waste stream selection.[3][4]
Typically liquid or low-melting solid (dependent on purity/temperature).[1][2]
Reactivity
Sensitive to air/light (Aldehyde oxidation).[1] Incompatible with strong oxidizers and strong bases.[8]
Pre-Disposal Protocol: Segregation & Storage
Proper segregation is the single most critical step in laboratory waste management to prevent dangerous cross-reactions and regulatory fines.
Segregation Rules (The "Never-Mix" List)
DO NOT MIX with Acids : Aldehydes can polymerize or react exothermically; halogenated compounds can release toxic halide vapors.
DO NOT MIX with Oxidizers (e.g., Peroxides, Nitric Acid): Risk of runaway oxidation of the aldehyde group.
DO NOT MIX with Non-Halogenated Solvents (if avoidable): Mixing increases the volume of expensive-to-treat halogenated waste.[2] Keep separate to reduce disposal costs unless the compound is already dissolved in a solvent.
Storage Requirements
Container: Use High-Density Polyethylene (HDPE) or Glass (Amber preferred if light sensitive).[2] Avoid metal containers due to potential corrosion from hydrolysis products (HBr).
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
Labeling: Immediately label the container "Hazardous Waste" upon the first addition of waste.[3]
Disposal Methodology: Step-by-Step
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and laboratory best practices.
If Solid: Place in a wide-mouth jar designated for "Solid Halogenated Waste."
If Liquid (or dissolved): Pour into a carboy/bottle designated for "Liquid Halogenated Organic Waste."
Step 2: Chemical Deactivation (Optional/Contextual)
Note: For standard laboratory quantities, on-site chemical destruction (e.g., oxidation) is generally discouraged due to the complexity of safely managing brominated byproducts.
Recommendation: Package as pure chemical waste for commercial incineration. This guarantees 99.99% destruction efficiency (DRE) and capture of bromine emissions.
Step 3: Packaging & Labeling
Select Container: Ensure the cap has a chemically resistant liner (Teflon/PTFE).
Complete the Tag: Fill out the hazardous waste tag with the full chemical name. Do not use abbreviations or formulas.
Incorrect: "Bromo-aldehyde waste" or "Rxn mixture"[1][2]
Constituent Listing: If the waste is a mixture (e.g., dissolved in Dichloromethane), list all components and their approximate percentages (e.g., "Dichloromethane 95%, 5-Bromo-2-(pentyloxy)benzaldehyde 5%").[2]
Step 4: Satellite Accumulation
Store the sealed container in your lab's designated Satellite Accumulation Area (SAA). Ensure secondary containment (tray) is present to catch potential leaks.
Visual Workflow: Segregation Logic
The following diagram illustrates the decision logic for disposing of 5-Bromo-2-(pentyloxy)benzaldehyde to ensure it enters the correct destruction pathway.
Caption: Decision tree ensuring 5-Bromo-2-(pentyloxy)benzaldehyde is routed to the Halogenated Waste stream, regardless of its physical state or solvent carrier.
Emergency Procedures
In the event of a spill or exposure during the disposal process, execute the following immediately:
Scenario
Immediate Action
Minor Spill (<100 mL)
1. Evacuate immediate area. 2. Wear Nitrile gloves and safety goggles. 3. Absorb with vermiculite or sand . 4. Collect into a sealed bag and label as "Hazardous Waste - Debris".[2]
Skin Contact
Wash with soap and copious water for 15 minutes.[1][10] Remove contaminated clothing.[5][6][7][10]
Eye Contact
Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[5][7][10][11][12] Seek medical attention.
Fire
Use Carbon Dioxide (CO₂) or Dry Chemical extinguishers.[1] Do not use water jet (may spread the chemical). Combustion produces HBr gas (toxic).[11]
Regulatory Compliance (RCRA)
Generator Status: Most laboratories operate as Small Quantity Generators (SQG) or Large Quantity Generators (LQG).
Waste Codes: While this specific CAS is not explicitly "P" or "U" listed, it is regulated under 40 CFR 261.3 due to its toxicity and halogen content.
Halogen Rule: If mixed with spent halogenated solvents (e.g., Methylene Chloride), the mixture carries the F001/F002 listed waste codes.
Universal Waste: This is NOT universal waste. It must be managed as hazardous chemical waste.[3]
References
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 90684, 5-Bromo-2-methoxybenzaldehyde (Structural Analog).[1][2] Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]